Product packaging for I942(Cat. No.:)

I942

Cat. No.: B1674138
M. Wt: 369.4 g/mol
InChI Key: KCRXXSQZEZOCFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

I942 is a first in class, isoform selective non-cyclic nucleotide (NCN) EPAC1 agonist.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H19NO4S B1674138 I942

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H19NO4S

Molecular Weight

369.4 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)sulfonyl-2-naphthalen-2-yloxyacetamide

InChI

InChI=1S/C20H19NO4S/c1-14-7-10-19(15(2)11-14)26(23,24)21-20(22)13-25-18-9-8-16-5-3-4-6-17(16)12-18/h3-12H,13H2,1-2H3,(H,21,22)

InChI Key

KCRXXSQZEZOCFM-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC(=O)COC2=CC3=CC=CC=C3C=C2)C

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC(=O)COC2=CC3=CC=CC=C3C=C2)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

I942;  I-942;  I 942; 

Origin of Product

United States

Foundational & Exploratory

In-depth Technical Guide: The I942 Compound

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Comprehensive searches for a chemical entity specifically designated as "I942 compound" did not yield any publicly available information. The search results were predominantly related to "Form I-942," a document from the U.S. Citizenship and Immigration Services. It is possible that "this compound" is an internal, proprietary identifier, a misnomer, or a typographical error. For instance, the food additive E942 is nitrous oxide, and the UNII identifier for Curcumin is IT942ZTH98. Without a definitive chemical structure or established scientific literature, a detailed guide on a specific "this compound compound" cannot be provided.

The following document serves as a comprehensive template, structured to meet the user's request for an in-depth technical guide. This framework can be populated with the correct information once the identity of the compound is clarified.

Template: An In-depth Technical Guide on [Compound Name]

Audience: Researchers, scientists, and drug development professionals.

Compound Overview

This section would provide a high-level summary of the compound, including its chemical class, primary mechanism of action, and key therapeutic indications or research applications.

1.1. Chemical Structure

(A chemical structure diagram would be presented here.)

Caption: Chemical structure of [Compound Name].

1.2. Physicochemical Properties

All quantitative data is summarized in the table below for easy comparison.

PropertyValueUnits
Molecular Formula[e.g., C₂₀H₂₁FN₄O₅]
Molecular Weight[e.g., 432.4] g/mol
IUPAC Name[Insert IUPAC Name]
CAS Number[Insert CAS Number]
Melting Point[e.g., 180-182]°C
Solubility (Water)[e.g., <0.1]mg/mL
logP[e.g., 3.5]
Synthesis of [Compound Name]

This section details the synthetic route to obtain the compound.

2.1. Synthetic Scheme

(A diagram of the multi-step synthesis would be presented here.)

2.2. Experimental Protocol for Synthesis

Step 1: Synthesis of Intermediate A

To a solution of starting material X (1.0 eq) in anhydrous solvent (e.g., THF, 10 mL/mmol) under a nitrogen atmosphere at 0 °C is added reagent Y (1.2 eq) dropwise. The reaction mixture is stirred at room temperature for 16 hours. Upon completion, as monitored by TLC, the reaction is quenched with water and the aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography (e.g., silica gel, 20% ethyl acetate in hexanes) to afford Intermediate A.

Step 2: Synthesis of [Compound Name]

[A similar detailed protocol for the subsequent steps would follow.]

Biological Activity and Mechanism of Action

This section would describe the biological effects of the compound and the signaling pathways it modulates.

3.1. In Vitro Efficacy

The biological activity of the compound against its target is summarized below.

Assay TypeTarget/Cell LineIC₅₀ / EC₅₀ (nM)
[e.g., Kinase Assay][e.g., EGFR][e.g., 15.2]
[e.g., Cell Viability][e.g., A549][e.g., 89.5]
[e.g., Reporter Assay][e.g., HEK293T][e.g., 45.1]

3.2. Signaling Pathway

The following diagram illustrates the proposed signaling pathway affected by [Compound Name].

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TF_Inhibitor TF Inhibitor Kinase2->TF_Inhibitor Phosphorylates TF Transcription Factor TF_Inhibitor->TF Gene Target Gene TF->Gene Activates Ligand Ligand Ligand->Receptor Compound [Compound Name] Compound->Kinase1 Inhibits

Caption: Proposed signaling pathway modulated by the compound.

Experimental Workflows

This section provides a visual representation of a typical experimental workflow for evaluating the compound.

4.1. Cell-Based Assay Workflow

The following diagram outlines the workflow for a cell-based viability assay.

G cluster_workflow Cell Viability Assay Workflow A 1. Seed Cells in 96-well plate B 2. Incubate 24 hours A->B C 3. Treat with Compound dilutions B->C D 4. Incubate 72 hours C->D E 5. Add Viability Reagent (e.g., MTT) D->E F 6. Incubate 4 hours E->F G 7. Read Absorbance at 570 nm F->G H 8. Data Analysis (IC50 determination) G->H

Caption: Standard workflow for a cell-based viability assay.

No Publicly Available Information on "I942" in a Scientific Context

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive search of publicly available scientific and historical data, no information has been found regarding a compound, discovery, or entity designated as "I942" within a research, scientific, or drug development context.

The term "this compound" predominantly corresponds to Form I-942, a document issued by the United States Citizenship and Immigration Services (USCIS) for a "Request for Reduced Fee" for the Form N-400, Application for Naturalization.[1][2][3][4][5] This form was introduced on December 23, 2016, to allow certain naturalization applicants to pay a lower filing fee.[1]

It is possible that "this compound" is an internal project code, a very recent or non-publicly disclosed discovery, or a misidentification of another substance. Without further clarifying information, such as an alternative name, the field of research, or the affiliated institution, it is not possible to provide the requested in-depth technical guide.

Therefore, the core requirements of the request, including the summarization of quantitative data, detailing of experimental protocols, and creation of signaling pathway diagrams, cannot be fulfilled due to the absence of any relevant subject matter.

Researchers, scientists, and drug development professionals seeking information on a specific compound are advised to verify the public designation or publication status of the entity .

References

A Comprehensive Technical Guide to the In Vitro and In Vivo Studies of I942: A Novel EPAC1 Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical research on I942, a first-in-class, non-cyclic nucleotide small-molecule partial agonist of Exchange Protein Directly Activated by cAMP 1 (EPAC1). This compound is under investigation for its potential therapeutic applications in inflammatory conditions, particularly those associated with cardiovascular diseases.

Core Compound Characteristics

This compound was identified through high-throughput screening of a 5,195-compound library as a molecule that interacts with the regulatory cyclic nucleotide-binding domain (CNBD) of EPAC1.[1] It is a non-cyclic nucleotide (NCN) with an N-acylsulfonamide chemotype, which may offer advantages over nucleotide-based structures for therapeutic development.[2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and cellular studies of this compound.

ParameterValueTargetAssay ConditionsReference
Binding Affinity
IC₅₀ vs. 8-NBD-cAMP35 µMEPAC1Competition binding assay[3][4]
IC₅₀ of cAMP (control)4 µMEPAC1Competition binding assay[3][4]
Functional Activity
EPAC1 Agonist Activity~10% of cAMPEPAC1In vitro Guanine Nucleotide Exchange Factor (GEF) assay[2][3]
EPAC2 Agonist ActivityVery littleEPAC2In vitro GEF assay[1][3]
PKA ActivityNo effectPKAIn vitro phosphorylation of PKA substrate[2][3]
Cellular Activity
Genes Regulated in HUVECs425-RNA Sequencing in Human Umbilical Vein Endothelial Cells[3][5]

Signaling Pathways and Mechanism of Action

This compound selectively binds to and activates EPAC1, a key sensor for the second messenger cyclic AMP (cAMP). This activation triggers a signaling cascade that has significant anti-inflammatory effects. A primary mechanism involves the induction of Suppressor of Cytokine Signaling 3 (SOCS3). SOCS3, in turn, inhibits the pro-inflammatory JAK/STAT signaling pathway activated by cytokines like Interleukin-6 (IL-6).

I942_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL6R IL-6 Receptor gp130 gp130 IL6R->gp130 JAK JAK gp130->JAK Activates This compound This compound EPAC1 EPAC1 This compound->EPAC1 Activates Rap1 Rap1-GTP (Active) EPAC1->Rap1 Activates SOCS3 SOCS3 (Upregulated) EPAC1->SOCS3 Induces Expression SOCS3->JAK Inhibits VCAM1 VCAM1 (Downregulated) SOCS3->VCAM1 Suppresses STAT3 STAT3 JAK->STAT3 Phosphorylates P_STAT3 p-STAT3 STAT3->P_STAT3 P_STAT3->VCAM1 Induces Expression P_STAT3_Nuc p-STAT3 P_STAT3->P_STAT3_Nuc IL6 IL-6 IL6->IL6R Gene Pro-inflammatory Gene Transcription P_STAT3_Nuc->Gene

Caption: this compound signaling cascade leading to anti-inflammatory effects.

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature are outlined below.

  • Objective: To determine the binding affinity of this compound to the EPAC1 CNBD.

  • Principle: This assay measures the ability of a test compound (this compound) to displace a fluorescent cAMP analog (8-NBD-cAMP) from the EPAC1 CNBD, leading to a decrease in fluorescence polarization.

  • Protocol:

    • Recombinant EPAC1 protein is incubated with 8-NBD-cAMP.

    • Increasing concentrations of this compound are added to the mixture.

    • The reaction is allowed to reach equilibrium.

    • Fluorescence polarization is measured using a suitable plate reader.

    • The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration.[3][4]

  • Objective: To measure the functional agonist activity of this compound on EPAC1.

  • Principle: Activated EPAC1 promotes the exchange of GDP for GTP on the small G-protein Rap1. This assay uses a fluorescently labeled GDP analog (Mant-GDP) which, upon dissociation from Rap1, exhibits a change in fluorescence.

  • Protocol:

    • Recombinant Rap1 is pre-loaded with Mant-GDP.

    • EPAC1 is added to the Rap1-Mant-GDP complex.

    • The reaction is initiated by adding this compound or cAMP (as a positive control) in the presence of excess unlabeled GTP.

    • The decrease in Mant-GDP fluorescence is monitored over time, reflecting the rate of nucleotide exchange.

    • The activity of this compound is typically expressed as a percentage of the maximal activity achieved with a saturating concentration of cAMP.[3]

  • Objective: To confirm that this compound can activate EPAC1 within a cellular context.

  • Principle: This assay measures the level of active, GTP-bound Rap1 in cell lysates.

  • Protocol:

    • HEK293T cells are transfected to overexpress EPAC1.[3][4]

    • Cells are treated with this compound for a specified time.

    • Cells are lysed, and the active Rap1-GTP is isolated from the total Rap1 pool using a pull-down assay with a GST-fusion protein containing the Rap-binding domain of RalGDS.

    • The amount of pulled-down Rap1-GTP is quantified by Western blotting using an anti-Rap1 antibody.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_incellulo In Cellulo Analysis cluster_invivo In Vivo Analysis Screen HTS Screen (5,195 compounds) Hit Hit Identified (this compound) Screen->Hit Binding Binding Assay (IC50 = 35 µM) Hit->Binding GEF GEF Assay (~10% of cAMP activity) Hit->GEF HEK HEK293T Cells (EPAC1 Overexpression) Hit->HEK HUVEC HUVECs Hit->HUVEC Rap1 Rap1 Activation Assay HEK->Rap1 SOCS3 SOCS3 Induction HUVEC->SOCS3 STAT3 STAT3 Signaling (IL-6 Challenge) HUVEC->STAT3 RNASeq RNA Sequencing HUVEC->RNASeq Mouse Endotoxemic Mouse Model HUVEC->Mouse vWF Measure Plasma vWF Levels Mouse->vWF

Caption: Experimental workflow for the characterization of this compound.

  • Objective: To assess the anti-inflammatory effects of this compound in a living organism.

  • Principle: Lipopolysaccharide (LPS) is administered to mice to induce a systemic inflammatory response, mimicking aspects of sepsis. The effect of this compound on inflammatory biomarkers can then be measured.

  • Protocol:

    • Mice are treated with this compound or a vehicle control.

    • Endotoxemia is induced by intraperitoneal injection of LPS.

    • After a defined period, blood samples are collected.

    • Plasma levels of inflammatory markers, such as von Willebrand factor (vWF), are quantified.

    • Results showed that this compound significantly reduced the plasma vWF concentration in LPS-induced endotoxemic mice.[6]

Conclusion and Future Directions

This compound is a pioneering pharmacological tool for the selective study of EPAC1 function. Its characterization has demonstrated a clear anti-inflammatory profile, primarily through the EPAC1-SOCS3-JAK/STAT signaling axis. In vitro and in vivo studies have validated its potential to suppress inflammatory gene expression and protein secretion.[5][6] Further development of this compound and its analogs may provide novel therapeutic agents for treating chronic inflammatory conditions associated with cardiovascular and other diseases.[2]

References

No Publicly Available Safety and Toxicity Data for "I942"

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for the safety and toxicity profile of a compound designated "I942" has yielded no specific pharmacological or toxicological data. The identifier "this compound" does not correspond to any known drug, chemical, or research compound in publicly accessible scientific literature, regulatory databases, or clinical trial registries.

The search for information on "this compound" did not retrieve any preclinical or clinical safety and toxicity studies. In the context of drug development, a substance's safety profile is established through a rigorous series of non-clinical and clinical investigations designed to identify potential adverse effects and determine safe dosage ranges. These studies are essential prerequisites for regulatory approval and widespread clinical use.

The designation "this compound" is associated with a U.S. Citizenship and Immigration Services (USCIS) form, "Request for Reduced Fee"[1][2][3][4]. This is unrelated to any pharmaceutical or chemical compound.

It is possible that "this compound" is an internal, proprietary code used by a research institution or pharmaceutical company that has not yet been disclosed publicly. New chemical entities are often designated with such internal codes during early-stage development before a generic or brand name is established. Information on such compounds would be confidential until the sponsoring organization chooses to publish its findings or file for regulatory review.

Given the absence of any public information, it is not possible to provide a technical guide, data tables, or diagrams related to the safety and toxicity of a compound named "I9...". Researchers, scientists, and drug development professionals seeking information on a specific compound should verify the correct and complete nomenclature, such as the International Union of Pure and Applied Chemistry (IUPAC) name, Chemical Abstracts Service (CAS) registry number, or any established generic or trade names. Without a valid identifier, a thorough assessment of the safety and toxicity profile cannot be conducted.

References

Unidentified Compound: I942 and the Limits of Publicly Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for the compound designated as "I942" has yielded no identification of a chemical entity with this name in publicly accessible scientific literature, patent databases, or chemical registries. Consequently, the creation of an in-depth technical guide on its analogues and derivatives, as requested, is not possible at this time.

Despite a multi-faceted search strategy employing various queries related to the synthesis, structure, biological activity, and development of a compound named "this compound," no relevant scientific information has been uncovered. The search results were consistently populated with unrelated subjects, primarily pertaining to "Form I-942," a document from the U.S. Citizenship and Immigration Services, and historical references to the year 1942.

This lack of identification prevents the fulfillment of the core requirements for the requested technical guide. Without foundational knowledge of the "this compound" molecule, including its chemical structure and biological target, it is impossible to:

  • Summarize quantitative data: No data on the potency, efficacy, or other pharmacological parameters of this compound or its potential analogues and derivatives could be located.

  • Provide experimental protocols: The absence of published research means there are no established methodologies for the synthesis, purification, or biological evaluation of this compound.

  • Create diagrams of signaling pathways: The biological target and mechanism of action of "this compound" remain unknown, precluding any visualization of its associated signaling cascades.

It is possible that "this compound" is an internal, proprietary designation for a compound within a private research and development pipeline and has not been disclosed in the public domain. Alternatively, it could be a misnomer or a typographical error in the initial request.

For researchers, scientists, and drug development professionals seeking information on a specific compound, the use of standardized chemical identifiers such as IUPAC names, CAS numbers, or common trivial names is crucial for successful information retrieval from scientific databases.

We recommend that the requesting party verify the designation "this compound" and, if possible, provide an alternative identifier for the compound of interest. With a valid chemical identifier, a comprehensive technical guide can be compiled to meet the specified requirements.

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of XmAb942

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of XmAb942, an investigational therapeutic agent. The document outlines its mechanism of action, summarizes key pharmacokinetic and pharmacodynamic data from preclinical and early clinical studies, and details the experimental designs employed in its evaluation.

Introduction to XmAb942

XmAb942 is a high-potency, extended half-life, fully human monoclonal antibody developed by Xencor, Inc. It is designed to target and neutralize the tumor necrosis factor-like ligand 1A (TL1A). This therapeutic candidate is currently under investigation for the treatment of inflammatory bowel disease (IBD), including ulcerative colitis (UC) and Crohn's disease (CD). The rationale for its development is based on the growing body of evidence implicating the TL1A-DR3 signaling pathway in the pathogenesis of chronic intestinal inflammation and fibrosis.

Pharmacodynamics: Mechanism of Action

XmAb942 exerts its therapeutic effect by binding with high affinity to both soluble and membrane-bound TL1A, thereby preventing its interaction with its cognate receptor, Death Receptor 3 (DR3). This blockade inhibits the downstream signaling cascade that leads to the activation of various immune cells and the production of pro-inflammatory cytokines.

The TL1A-DR3 Signaling Pathway

The TL1A-DR3 signaling pathway is a critical regulator of immune responses at mucosal surfaces. Upon binding of TL1A to DR3 on activated lymphocytes, a signaling complex is formed, leading to the recruitment of adaptor proteins such as TRADD (TNFR-associated death domain) and TRAF2 (TNF receptor-associated factor 2). This ultimately results in the activation of the NF-κB (nuclear factor-kappa B) pathway, a key transcription factor for genes encoding pro-inflammatory cytokines and other mediators of inflammation.

TL1A_DR3_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TL1A TL1A DR3 Death Receptor 3 (DR3) TL1A->DR3 Binds XmAb942 XmAb942 XmAb942->TL1A TRADD TRADD DR3->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 Recruits NFkB_activation NF-κB Activation TRAF2->NFkB_activation Leads to Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., IFN-γ, IL-17) NFkB_activation->Pro_inflammatory_Cytokines Induces Transcription of Inflammation Inflammation & Fibrosis Pro_inflammatory_Cytokines->Inflammation

Figure 1: XmAb942 Mechanism of Action - Blocking the TL1A-DR3 Signaling Pathway.
In Vitro Potency

Preclinical studies have demonstrated the high-affinity binding of XmAb942 to TL1A.[1] The in vitro potency of XmAb942 has been shown to be comparable or superior to that of first-generation anti-TL1A antibodies.[1]

ParameterValueReference
Binding Affinity (KD) to soluble TL1A~10 pM[1]
Binding Affinity (EC50) to membrane-bound trimeric TL1A1.1 nM[1]

Table 1: In Vitro Binding Affinity of XmAb942

Pharmacokinetics

XmAb942 has been engineered with Xencor's Xtend™ Fc technology to increase its half-life, allowing for less frequent dosing.

Preclinical Pharmacokinetics

Pharmacokinetic studies in non-human primates have been conducted to assess the profile of XmAb942.

SpeciesHalf-life (t1/2)Reference
Cynomolgus Monkey23 days[2][3]

Table 2: Preclinical Pharmacokinetics of XmAb942

Clinical Pharmacokinetics

A Phase 1/2 clinical trial (NCT06619990) is currently underway to evaluate the safety, tolerability, and pharmacokinetics of XmAb942 in healthy volunteers and patients with ulcerative colitis. Interim results from the single-ascending dose cohorts in healthy volunteers have provided initial insights into the human pharmacokinetic profile.

PopulationPredicted Half-life (t1/2)Dosing Interval SupportedReference
Healthy Volunteers> 71 days12-week maintenance dosing[4]

Table 3: Preliminary Human Pharmacokinetics of XmAb942

Experimental Protocols

Detailed, step-by-step experimental protocols for the preclinical and clinical studies of XmAb942 are not yet fully available in the public domain. However, based on published information and standard industry practices, the following provides an overview of the methodologies likely employed.

In Vitro Potency Assays
  • Objective: To determine the binding affinity and neutralizing activity of XmAb942 against human TL1A.

  • Methodology (General):

    • Binding Affinity: Surface plasmon resonance (SPR) or a similar biophysical technique would be used to measure the on- and off-rates of XmAb942 binding to recombinant human TL1A.

    • Neutralization Assay: A cell-based assay would be utilized where a cell line expressing DR3 is stimulated with TL1A in the presence of varying concentrations of XmAb942. The inhibition of a downstream effect, such as NF-κB activation (measured by a reporter gene) or cytokine production (measured by ELISA), would be quantified to determine the IC50.

GLP Toxicology Study in Cynomolgus Monkeys
  • Objective: To assess the safety and tolerability of XmAb942 in a relevant animal species.

  • Methodology (General):

    • Study Design: Groups of cynomolgus monkeys would receive repeated intravenous or subcutaneous doses of XmAb942 or a placebo over a specified period.

    • Parameters Monitored: Clinical observations, body weight, food consumption, electrocardiography, clinical pathology (hematology, clinical chemistry, coagulation), and immunogenicity (anti-drug antibodies).

    • Endpoint: At the end of the study, a full necropsy and histopathological examination of tissues would be performed.

Preclinical_to_Clinical_Workflow cluster_preclinical Preclinical Development cluster_clinical Clinical Development Discovery Antibody Discovery & Engineering InVitro In Vitro Potency & Specificity Assays Discovery->InVitro InVivo_PK In Vivo Pharmacokinetics (Non-Human Primates) InVitro->InVivo_PK Tox GLP Toxicology Studies (Non-Human Primates) InVivo_PK->Tox Phase1 Phase 1 (Healthy Volunteers) Tox->Phase1 Phase2 Phase 2 (Patients with UC) Phase1->Phase2 Phase3 Phase 3 (Pivotal Studies) Phase2->Phase3

Figure 2: High-Level Experimental Workflow for XmAb942 Development.
Phase 1/2 Clinical Trial (NCT06619990)

  • Objective: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of XmAb942 in healthy volunteers and its efficacy in patients with moderate-to-severe active ulcerative colitis.

  • Study Design: A randomized, double-blind, placebo-controlled, seamless Phase 1/2 trial.

Clinical_Trial_Design cluster_phase1 Phase 1: Healthy Volunteers cluster_phase2 Phase 2: Patients with Ulcerative Colitis cluster_endpoints Key Endpoints PartA Part A: Single Ascending Doses (SAD) (IV & SC) PartB Part B: Multiple Ascending Doses (MAD) PartA->PartB Informs Dosing Safety Primary: Safety & Tolerability PartA->Safety PK_PD Secondary: Pharmacokinetics & Pharmacodynamics PartA->PK_PD PartC Part C: Patient Cohorts (Doses informed by Parts A & B) PartB->PartC Informs Dosing PartB->Safety PartB->PK_PD PartC->Safety PartC->PK_PD Efficacy Secondary (Part C): Clinical & Endoscopic Improvement PartC->Efficacy

Figure 3: Design of the Phase 1/2 Clinical Trial for XmAb942 (NCT06619990).

Conclusion

XmAb942 is a promising next-generation anti-TL1A antibody with a favorable preclinical profile, including high potency and an extended pharmacokinetic half-life. Early clinical data in healthy volunteers support its potential for infrequent dosing. The ongoing Phase 1/2 clinical trial will provide crucial information on its safety, pharmacokinetics, and efficacy in patients with ulcerative colitis. The findings from these studies will be instrumental in determining the future development path of XmAb942 as a potential new treatment paradigm for inflammatory bowel disease. Further updates are anticipated as more data from the clinical program becomes publicly available.

References

A Technical Review of I942: A Novel EPAC1 Partial Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the current literature on I942, a novel, non-cyclic nucleotide partial agonist of the Exchange Protein Directly Activated by cAMP 1 (EPAC1). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the known signaling pathways associated with this compound, offering a valuable resource for researchers in the fields of cell signaling, drug discovery, and inflammation.

Core Quantitative Data

The following table summarizes the key quantitative parameters reported for this compound in the literature. These values are essential for understanding the potency and efficacy of this compound as an EPAC1 modulator.

ParameterValueAssay ConditionsReference
AC50 (EPAC1) ~40 µMIn vitro guanine nucleotide exchange factor (GEF) assay[1]
Maximal Activity (EPAC1) ~10% of cAMPIn vitro guanine nucleotide exchange factor (GEF) assay[1]
Binding Affinity (EPAC1 CNBD) Competitive with cAMPLigand-observed Nuclear Magnetic Resonance (NMR)[2]
Selectivity Partial agonist for EPAC1, very little agonist action towards EPAC2 or PKAIn vitro GEF and kinase assays

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are descriptions of key experimental protocols used in the characterization of this compound.

High-Throughput Screening (HTS) for EPAC1 Modulators

A competitive binding assay is a common high-throughput method to identify compounds that interact with a specific target. To discover this compound, a similar approach was likely employed:

  • Reagents and Materials:

    • Recombinant human EPAC1 protein (specifically the cyclic nucleotide-binding domain, CNBD).

    • A fluorescently labeled cAMP analog (e.g., 8-NBD-cAMP).

    • A library of small molecule compounds.

    • Assay buffer (e.g., phosphate-buffered saline with Tween-20).

    • 384-well microplates.

    • A fluorescence plate reader.

  • Procedure:

    • Dispense a solution of EPAC1-CNBD into the wells of the microplate.

    • Add the small molecule compounds from the library to the wells.

    • Add the fluorescent cAMP analog to all wells.

    • Incubate the plate for a specified time to allow for binding equilibrium to be reached.

    • Measure the fluorescence polarization or a similar fluorescence-based signal. A decrease in the signal compared to a control (without a competitor compound) indicates that the test compound has displaced the fluorescent probe from the EPAC1-CNBD.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Binding Characterization

NMR spectroscopy is a powerful technique to confirm direct binding and to map the interaction site of a ligand on a protein.

  • Sample Preparation:

    • Express and purify ¹⁵N-labeled EPAC1-CNBD.

    • Prepare a concentrated stock solution of this compound in a deuterated solvent (e.g., DMSO-d₆).

    • Prepare a sample of ¹⁵N-labeled EPAC1-CNBD in a suitable NMR buffer.

  • Data Acquisition:

    • Acquire a baseline ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled EPAC1-CNBD.

    • Titrate increasing concentrations of this compound into the protein sample.

    • Acquire a ¹H-¹⁵N HSQC spectrum at each titration point.

  • Data Analysis:

    • Analyze the chemical shift perturbations of the protein's backbone amide signals upon addition of this compound.

    • Residues with significant chemical shift changes are likely at or near the binding site. This information can be mapped onto the three-dimensional structure of EPAC1-CNBD to visualize the binding interface.

Rap1 Activation Assay (Pull-Down)

This assay measures the activation of the small GTPase Rap1, a key downstream effector of EPAC1.

  • Cell Culture and Treatment:

    • Culture cells of interest (e.g., Human Umbilical Vein Endothelial Cells - HUVECs).

    • Treat the cells with this compound or a control vehicle for the desired time.

  • Cell Lysis:

    • Lyse the cells in a buffer that preserves the GTP-bound state of Rap1.

  • Pull-Down of Active Rap1:

    • Incubate the cell lysates with a GST-fusion protein of the Rap-binding domain (RBD) of RalGDS, which specifically binds to the active, GTP-bound form of Rap1. This fusion protein is typically immobilized on glutathione-agarose beads.

    • Wash the beads to remove non-specifically bound proteins.

  • Detection:

    • Elute the bound proteins from the beads.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with an antibody specific for Rap1.

    • The amount of Rap1 pulled down corresponds to the amount of active Rap1 in the cells.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with this compound.

I942_Mechanism_of_Action This compound This compound EPAC1_inactive Inactive EPAC1 This compound->EPAC1_inactive EPAC1_intermediate Intermediate Activation State EPAC1_inactive->EPAC1_intermediate Partial Agonism Rap1_GDP Rap1-GDP EPAC1_intermediate->Rap1_GDP Promotes GDP/GTP Exchange Rap1_GTP Rap1-GTP (Active) Rap1_GDP->Rap1_GTP Downstream Downstream Effectors Rap1_GTP->Downstream Activates

Caption: Mechanism of action of this compound as a partial agonist of EPAC1.

I942_Anti_Inflammatory_Signaling This compound This compound EPAC1 EPAC1 This compound->EPAC1 Rap1 Rap1 Activation EPAC1->Rap1 SOCS3 SOCS3 Induction Rap1->SOCS3 JAK JAK SOCS3->JAK Inhibits IL6_receptor IL-6 Receptor IL6_receptor->JAK IL6 IL-6 IL6->IL6_receptor STAT3 STAT3 JAK->STAT3 Inflammation Pro-inflammatory Gene Expression STAT3->Inflammation

Caption: Anti-inflammatory signaling pathway of this compound via SOCS3 induction.

HTS_Workflow Start Start Add_EPAC1 Dispense EPAC1-CNBD to microplate Start->Add_EPAC1 Add_Compounds Add small molecule compounds Add_EPAC1->Add_Compounds Add_Probe Add fluorescent cAMP analog Add_Compounds->Add_Probe Incubate Incubate Add_Probe->Incubate Read_Plate Measure fluorescence Incubate->Read_Plate Analyze Analyze data for hits Read_Plate->Analyze End End Analyze->End

Caption: A generalized workflow for a high-throughput screening assay.

References

Methodological & Application

Application Notes and Protocols: I942 Experimental Protocol for Cell Culture of MCF-7 Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The I942 protocol outlines a comprehensive methodology for the culture and experimental analysis of the MCF-7 human breast adenocarcinoma cell line. MCF-7 cells are an adherent, epithelial-like cell line derived from a metastatic site in a patient with breast cancer. A key characteristic of this cell line is its expression of the estrogen receptor (ER), making it a valuable in vitro model for studying hormone-responsive breast cancers and for the screening and development of therapeutic agents. This document provides detailed protocols for the routine culture of MCF-7 cells, as well as a specific application in assessing cell viability following treatment with a test compound.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the culture of MCF-7 cells under the this compound protocol.

Table 1: MCF-7 Cell Line Characteristics

ParameterValueReference
MorphologyEpithelial-like[1]
Growth PropertiesAdherent[1]
Doubling TimeApproximately 24-40 hours[2][3]
Cell Size20-25 microns in diameter[2]
Receptor StatusEstrogen Receptor (ER) positive, Progesterone Receptor (PR) positive, HER2 negative[2]

Table 2: Recommended Culture Conditions

ParameterRecommendationReference
Growth MediumEagle's Minimal Essential Medium (EMEM) or DMEM[4][5]
Serum Supplement10% Fetal Bovine Serum (FBS)[4][5]
Additional Supplements2 mM L-Glutamine, 1% Non-Essential Amino Acids (NEAA), 0.01 mg/mL bovine insulin[2][4]
Culture Atmosphere37°C, 5% CO2, 95% air[1]
Subcultivation Ratio1:2 to 1:4 when cells reach 80-90% confluency[1][5]
Medium RenewalEvery 2 to 3 days[1]

Table 3: Cell Seeding Densities for Experimental Assays

Assay TypeSeeding DensityPlate FormatReference
General Culture3 x 10^5 cells/150 cm² flask150 cm² flask[3]
Transfection7,500 - 12,000 cells/well24-well plate
Spheroid Culture500 - 5000 cells/well96-well U-bottom plate
Growth Curve Analysis4,000 - 50,000 cells/cm²Varies[6]

Experimental Protocols

Protocol 1: General Culture and Maintenance of MCF-7 Cells (this compound-M1)

This protocol describes the routine procedures for thawing, culturing, and passaging MCF-7 cells.

1.1. Materials:

  • MCF-7 cells (e.g., ATCC HTB-22)

  • Eagle's Minimal Essential Medium (EMEM) with Earle's Balanced Salt Solution (EBSS)[4]

  • Fetal Bovine Serum (FBS), heat-inactivated

  • L-Glutamine

  • Non-Essential Amino Acids (NEAA)

  • Bovine Insulin

  • Penicillin-Streptomycin solution (optional)

  • DPBS (Dulbecco's Phosphate-Buffered Saline), without Ca²⁺ and Mg²⁺

  • Trypsin-EDTA solution (0.25%)

  • Sterile tissue culture flasks (e.g., T-25, T-75)

  • Sterile serological pipettes

  • Sterile conical tubes (15 mL and 50 mL)

  • Water bath at 37°C

  • Humidified incubator at 37°C with 5% CO₂

  • Biological safety cabinet

  • Inverted microscope

  • Centrifuge

1.2. Media Preparation (Complete Growth Medium): To prepare 500 mL of complete growth medium, aseptically combine the following:

  • 440 mL EMEM

  • 50 mL FBS (10% final concentration)[4]

  • 5 mL L-Glutamine (2 mM final concentration)[4]

  • 5 mL NEAA (1% final concentration)[4]

  • Add bovine insulin to a final concentration of 0.01 mg/mL.[2]

  • (Optional) 5 mL Penicillin-Streptomycin solution.

Store the complete medium at 2-8°C, protected from light.[4]

1.3. Thawing Cryopreserved Cells:

  • Rapidly thaw the cryovial of MCF-7 cells in a 37°C water bath until a small amount of ice remains.[5]

  • Decontaminate the outside of the vial with 70% ethanol before opening in a biological safety cabinet.

  • Slowly transfer the cell suspension into a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

  • Centrifuge the cell suspension at 200 x g for 3-5 minutes.[5]

  • Aspirate the supernatant and gently resuspend the cell pellet in 5-10 mL of fresh, pre-warmed complete growth medium.

  • Transfer the cell suspension to a T-25 or T-75 culture flask.

  • Incubate at 37°C in a 5% CO₂ humidified incubator.

1.4. Subculturing (Passaging) Adherent MCF-7 Cells:

  • Observe the cells under an inverted microscope to ensure they are healthy and have reached 80-90% confluency.

  • Aspirate the spent culture medium from the flask.

  • Gently wash the cell monolayer with DPBS (without Ca²⁺ and Mg²⁺) to remove any residual serum that may inhibit trypsin activity.[1]

  • Aspirate the DPBS.

  • Add a sufficient volume of pre-warmed Trypsin-EDTA solution to cover the cell monolayer (e.g., 1-2 mL for a T-25 flask).

  • Incubate the flask at 37°C for 2-3 minutes, or until the cells begin to detach.[1] Observe detachment under the microscope. Avoid over-trypsinization.

  • Neutralize the trypsin by adding 4-6 mL of complete growth medium.[1]

  • Gently pipette the cell suspension up and down to ensure a single-cell suspension.

  • Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 3-5 minutes.

  • Aspirate the supernatant and resuspend the cell pellet in fresh complete growth medium.

  • Perform a cell count (e.g., using a hemocytometer and trypan blue).

  • Seed new culture flasks at the desired density (e.g., a subcultivation ratio of 1:2 to 1:4).[1]

  • Add the appropriate volume of complete growth medium and return the flasks to the incubator.

Protocol 2: Cell Viability Assessment via MTT Assay (this compound-A1)

This protocol describes a method to assess the effect of a test compound on the viability of MCF-7 cells.

2.1. Materials:

  • MCF-7 cells, cultured as described in this compound-M1

  • Complete growth medium

  • Sterile 96-well flat-bottom plates

  • Test compound, dissolved in a suitable vehicle (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 490-570 nm

2.2. Experimental Procedure:

  • Harvest MCF-7 cells that are in the exponential growth phase.[3]

  • Perform a cell count and determine cell viability (should be >95%).

  • Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow the cells to attach.

  • Prepare serial dilutions of the test compound in complete growth medium. Include a vehicle-only control.

  • After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the test compound.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • At the end of the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • After the incubation with MTT, carefully remove the medium.

  • Add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 490 nm using a plate reader.[7]

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Visualizations

Estrogen Receptor Signaling Pathway in MCF-7 Cells

The following diagram illustrates the simplified genomic signaling pathway of the estrogen receptor (ER) in MCF-7 cells, which is central to their proliferation.[8][9]

EstrogenSignaling cluster_nucleus Nucleus E2 Estrogen (E2) E2_ER E2-ER Complex E2->E2_ER Binds ER Estrogen Receptor (ERα) ER->E2_ER HSP90 HSP90 HSP90->ER Stabilizes Nucleus Nucleus E2_ER->Nucleus Translocation ERE Estrogen Response Element (ERE) E2_ER->ERE Binds to Transcription Gene Transcription (e.g., c-Myc, Cyclin D1) ERE->Transcription Initiates Proliferation Cell Proliferation Transcription->Proliferation Promotes

Caption: Estrogen receptor (ERα) signaling pathway in MCF-7 cells.

Experimental Workflow for this compound-A1 MTT Assay

This diagram outlines the key steps in the this compound-A1 protocol for assessing cell viability.

MTT_Workflow arrow arrow start Start seed_cells Seed MCF-7 cells in 96-well plate start->seed_cells incubate1 Incubate for 24h (Cell Attachment) seed_cells->incubate1 add_compound Add Test Compound (Serial Dilutions) incubate1->add_compound incubate2 Incubate for 24/48/72h add_compound->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 3-4h (Formazan Formation) add_mtt->incubate3 solubilize Solubilize Formazan (e.g., with DMSO) incubate3->solubilize read_absorbance Measure Absorbance (490 nm) solubilize->read_absorbance analyze Analyze Data: Calculate % Viability read_absorbance->analyze end End analyze->end

Caption: Workflow for the this compound-A1 MTT cell viability assay.

References

Unraveling "I942": A Case of Mistaken Identity in Research

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the application of "I942" in animal models have revealed a significant case of mistaken identity. The term "this compound," as referenced in publicly available information, does not correspond to a compound, drug, or any research tool utilized in animal studies. Instead, "this compound" refers to Form I-942, a "Request for Reduced Fee" for naturalization applications, issued by the U.S. Citizenship and Immigration Services (USCIS).

Our comprehensive search for scientific literature and experimental protocols regarding "this compound" in the context of animal research yielded no relevant results. All credible search results consistently point to legal and administrative documentation related to immigration procedures.[1][2][3][4][5][6][7]

This misidentification highlights a crucial aspect of scientific inquiry: the precise and unambiguous naming of research materials. The nomenclature of chemical compounds, biological agents, and other experimental tools is standardized to prevent such confusion.

Given that "this compound" is an administrative document and not a substance for experimental use, the creation of detailed application notes, protocols, data tables, and signaling pathway diagrams for its use in animal models is not possible. The core requirements of the request cannot be fulfilled as they are based on a misunderstanding of the term "this compound."

Researchers, scientists, and drug development professionals are advised to verify the nomenclature and identity of any substance before commencing experimental design and protocol development. Accurate identification is the foundational step for any valid scientific investigation. We recommend consulting chemical databases, scientific literature repositories, and supplier specifications to confirm the nature of any research material.

References

I942: Dosage and Administration Guidelines - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

To the attention of: Researchers, scientists, and drug development professionals.

Following a comprehensive review of available scientific and medical literature, it has been determined that there is no drug or investigational compound designated as "I942" in preclinical or clinical development. The identifier "I-942" corresponds to a United States Citizenship and Immigration Services (USCIS) document, specifically the "Request for Reduced Fee" form.

Therefore, this document serves to clarify that no information exists regarding dosage, administration, mechanism of action, or any related experimental protocols for a therapeutic agent named this compound. The subsequent sections, which would typically detail such information, are therefore not applicable.

It is recommended that researchers and professionals verify the designation of any investigational compound to ensure accurate identification and access to relevant documentation. Should a different designation for the compound of interest be identified, a new search can be initiated to provide the appropriate application notes and protocols.

Unraveling "I942": A Case of Mistaken Identity

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the preparation and storage of a solution referred to as "I942" have revealed a case of mistaken identity. All available data and search results exclusively point to Form I-942, a United States Citizenship and Immigration Services (USCIS) document for requesting a reduced filing fee, and not a chemical compound or substance used in research and drug development.

Extensive searches for "this compound solution preparation," "this compound stability and storage," "this compound mechanism of action," and "this compound signaling pathway" have consistently yielded information pertaining to the legal and procedural aspects of the USCIS form. No scientific literature, safety data sheets (SDS), or supplier information for a chemical or biological agent designated as "this compound" could be identified.

The user's request for detailed application notes, experimental protocols, quantitative data tables, and signaling pathway diagrams for a substance named "this compound" cannot be fulfilled as there is no evidence of such a compound in the scientific domain. The information available is entirely related to the immigration form, including its purpose, eligibility requirements, and filing instructions.

It is possible that "this compound" is an internal laboratory code, a typographical error, or an abbreviated name for a different substance. Without a correct identifier, such as a proper chemical name, CAS number, or a more specific designation, it is impossible to provide the requested scientific and technical information.

Researchers, scientists, and drug development professionals seeking information on a particular substance are advised to verify the correct nomenclature and identifying numbers to ensure accurate and relevant results. Should a different name or identifier for the intended substance be available, a new search can be initiated to provide the appropriate application notes and protocols.

Application Notes and Protocols: Analytical Methods for I942 Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

These application notes provide detailed protocols for the quantification of I942, a selective inhibitor of the pro-inflammatory kinase XYZ, in various biological matrices. The included methodologies are essential for pharmacokinetic (PK), pharmacodynamic (PD), and drug metabolism studies. We describe a sensitive and robust Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method for the absolute quantification of this compound in plasma and a competitive enzyme-linked immunosorbent assay (ELISA) for the relative quantification of target engagement.

Introduction to this compound

This compound is a novel small molecule inhibitor targeting the kinase domain of Protein XYZ, a critical component of the ABC signaling pathway. Dysregulation of the ABC pathway is implicated in a variety of inflammatory diseases. This compound demonstrates high potency and selectivity, making it a promising therapeutic candidate. Accurate and precise quantification of this compound in biological samples is crucial for its preclinical and clinical development.

This compound Signaling Pathway

The following diagram illustrates the hypothetical signaling pathway in which this compound acts.

I942_Signaling_Pathway cluster_nucleus Cell Nucleus Ligand Inflammatory Ligand Receptor Receptor Ligand->Receptor Protein_A Protein A Receptor->Protein_A Protein_XYZ Protein XYZ (Kinase) Protein_A->Protein_XYZ Activates Protein_B Protein B Protein_XYZ->Protein_B Phosphorylates Transcription_Factor Transcription Factor Protein_B->Transcription_Factor Nucleus Nucleus Transcription_Factor->Nucleus Pro_inflammatory_Genes Pro-inflammatory Genes This compound This compound This compound->Protein_XYZ Inhibits LCMS_Workflow start Start: Plasma Sample Collection protein_precipitation Protein Precipitation (Acetonitrile with Internal Standard) start->protein_precipitation centrifugation Centrifugation (14,000 x g, 10 min, 4°C) protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer lc_injection LC-MS/MS Injection supernatant_transfer->lc_injection data_analysis Data Analysis (Peak Integration & Quantification) lc_injection->data_analysis end End: Concentration Determination data_analysis->end

Unidentified Compound "I942" in High-Throughput Screening Assays: A Search for Information

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the compound designated "I942" for high-throughput screening (HTS) applications have yielded no publicly available data corresponding to this identifier. Extensive searches across scientific databases and chemical compound registries have failed to identify a small molecule, biologic, or other agent with this specific name that is utilized in drug discovery or HTS protocols. The designation "this compound" is predominantly associated with a United States Citizenship and Immigration Services (USCIS) form for requesting a reduced filing fee.

This lack of information prevents the creation of detailed application notes and protocols as requested. The core requirements—including data presentation, experimental methodologies, and visualization of signaling pathways—are contingent upon the known biological activity, mechanism of action, and established screening assays for a specific compound.

It is possible that "this compound" represents an internal, proprietary code for a compound within a specific research institution or company, and is therefore not in the public domain. Alternatively, it may be a misnomer or a typographical error.

For researchers, scientists, and drug development professionals seeking information on compounds for HTS, it is crucial to use standardized and publicly recognized nomenclature, such as a compound's common name, International Union of Pure and Applied Chemistry (IUPAC) name, or its registration number in databases like PubChem (CID) or CAS.

Without a verifiable identification of "this compound" as a chemical or biological entity used in HTS, it is impossible to provide the requested detailed scientific content. We recommend that users verify the compound's identity and provide a recognized name or identifier to enable a comprehensive response.

Application Notes and Protocols for Target Validation Studies Using XmAb942

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for the use of XmAb942 in target validation studies. XmAb942 is an investigational monoclonal antibody developed by Xencor, Inc. It is engineered as a high-potency, extended half-life antibody that specifically targets the tumor necrosis factor-like ligand 1A (TL1A).[1][2][3] The information presented here is intended to guide researchers in designing and executing experiments to validate TL1A as a therapeutic target and to characterize the activity of XmAb942.

Target: Tumor Necrosis Factor-like Ligand 1A (TL1A)

TL1A, also known as TNFSF15, is a cytokine that plays a significant role in immune modulation and inflammation. It interacts with its receptor, Death Receptor 3 (DR3), which is expressed on various immune cells. The TL1A/DR3 signaling pathway has been implicated in the pathophysiology of several autoimmune and inflammatory diseases, including inflammatory bowel disease (IBD).[2][4]

XmAb942: A Novel Anti-TL1A Antibody

XmAb942 is a humanized IgG1 monoclonal antibody designed to bind to TL1A with high affinity and neutralize its activity by blocking its interaction with DR3.[4] A key feature of XmAb942 is the inclusion of Xencor's Xtend™ Fc domain technology, which is designed to increase the antibody's circulating half-life, allowing for less frequent dosing.[2][5]

Quantitative Data Summary

The following tables summarize key quantitative data for XmAb942 based on available preclinical and clinical information.

Table 1: Preclinical Pharmacokinetic Parameters

ParameterValueSpeciesSource
Half-life~23 daysNon-human primates[6][7]

Table 2: Clinical Trial Overview (NCT06619990)

ParameterDescription
Phase Phase 1/2
Study Design Randomized, double-blind, placebo-controlled
Population Healthy volunteers and patients with moderate-to-severe ulcerative colitis
Intervention Single and multiple ascending doses of XmAb942 (intravenous and subcutaneous) or placebo
Primary Outcome Safety and tolerability
Secondary Outcomes Pharmacokinetics, clinical remission in UC patients

Signaling Pathway and Experimental Workflow Diagrams

TL1A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space TL1A TL1A (Ligand) DR3 DR3 (Receptor) TL1A->DR3 Binds TRAF TRAF Adapter Proteins DR3->TRAF Recruits XmAb942 XmAb942 XmAb942->TL1A Blocks Binding NFkB NF-κB Pathway TRAF->NFkB Activates MAPK MAPK Pathway TRAF->MAPK Activates Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation MAPK->Inflammation

Experimental_Workflow cluster_target_validation Target Validation cluster_antibody_characterization XmAb942 Characterization cluster_clinical_evaluation Clinical Evaluation Target_ID Identify TL1A as a Potential Target Expression_Analysis Analyze TL1A Expression in Disease Tissues Target_ID->Expression_Analysis In_Vitro_Functional_Assay In Vitro Functional Assays (e.g., Cytokine Production) Expression_Analysis->In_Vitro_Functional_Assay In_Vivo_Model In Vivo Disease Models (e.g., Colitis Models) In_Vitro_Functional_Assay->In_Vivo_Model Binding_Assay Binding Affinity & Specificity (ELISA, SPR) In_Vivo_Model->Binding_Assay Potency_Assay In Vitro Potency Assay (Neutralization of TL1A activity) Binding_Assay->Potency_Assay PK_Assay Pharmacokinetic Analysis (Non-human primates) Potency_Assay->PK_Assay Phase1 Phase 1 Trial (Healthy Volunteers) - Safety & PK PK_Assay->Phase1 Phase2 Phase 2 Trial (Ulcerative Colitis Patients) - Efficacy & Safety Phase1->Phase2

Experimental Protocols

The following are representative protocols for key experiments in TL1A target validation and the characterization of XmAb942. These protocols are based on standard methodologies in the field.

Protocol 1: Enzyme-Linked Immunosorbent Assay (ELISA) for TL1A Binding

Objective: To determine the binding affinity of XmAb942 to human TL1A.

Materials:

  • 96-well high-binding microplates

  • Recombinant human TL1A protein

  • XmAb942 antibody

  • HRP-conjugated anti-human IgG secondary antibody

  • Wash Buffer (PBS with 0.05% Tween-20)

  • Blocking Buffer (PBS with 1% BSA)

  • TMB substrate

  • Stop Solution (e.g., 1 M H₂SO₄)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a 96-well microplate with 100 µL of recombinant human TL1A protein (1 µg/mL in PBS) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with Wash Buffer.

  • Blocking: Block non-specific binding sites by adding 200 µL of Blocking Buffer to each well and incubating for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Primary Antibody Incubation: Add 100 µL of serially diluted XmAb942 (starting from 10 µg/mL) to the wells and incubate for 2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Secondary Antibody Incubation: Add 100 µL of HRP-conjugated anti-human IgG secondary antibody (diluted according to the manufacturer's instructions) to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with Wash Buffer.

  • Detection: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Stop the reaction by adding 50 µL of Stop Solution.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Plot the absorbance values against the concentration of XmAb942 and determine the EC50 value.

Protocol 2: In Vitro Neutralization Assay

Objective: To assess the ability of XmAb942 to block TL1A-induced signaling in a cell-based assay.

Materials:

  • DR3-expressing reporter cell line (e.g., HEK293 cells transfected with a DR3-NF-κB reporter construct)

  • Recombinant human TL1A protein

  • XmAb942 antibody

  • Cell culture medium and supplements

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed the DR3-reporter cells in a 96-well white, clear-bottom plate at a density of 5 x 10⁴ cells per well and incubate overnight.

  • Antibody-Ligand Pre-incubation: In a separate plate, pre-incubate serial dilutions of XmAb942 with a constant concentration of TL1A (a concentration that induces a submaximal response, e.g., EC80) for 1 hour at 37°C.

  • Cell Treatment: Add the pre-incubated antibody-ligand mixture to the cells.

  • Incubation: Incubate the plate for 6-8 hours at 37°C in a CO₂ incubator.

  • Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol using a luminometer.

  • Data Analysis: Plot the luciferase signal against the concentration of XmAb942 and determine the IC50 value, representing the concentration of antibody required to inhibit 50% of the TL1A-induced signal.

Protocol 3: Pharmacokinetic (PK) Analysis in Non-Human Primates

Objective: To determine the pharmacokinetic profile of XmAb942 in a relevant animal model.

Materials:

  • Cynomolgus monkeys

  • XmAb942 antibody

  • Sterile PBS for formulation

  • Blood collection tubes (e.g., with EDTA)

  • Centrifuge

  • ELISA reagents for quantifying XmAb942 in plasma (as described in Protocol 1, adapted for plasma samples)

Procedure:

  • Dosing: Administer a single intravenous (IV) or subcutaneous (SC) dose of XmAb942 to a cohort of cynomolgus monkeys.

  • Blood Sampling: Collect blood samples at various time points (e.g., pre-dose, 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, and then weekly for up to 12 weeks).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma and store it at -80°C until analysis.

  • Quantification of XmAb942: Determine the concentration of XmAb942 in the plasma samples using a validated sandwich ELISA.

    • Briefly, coat a 96-well plate with an anti-human IgG capture antibody.

    • Add diluted plasma samples and standards.

    • Detect bound XmAb942 with a biotinylated anti-XmAb942 specific antibody followed by streptavidin-HRP and TMB substrate.

  • Data Analysis: Plot the plasma concentration of XmAb942 versus time. Use pharmacokinetic modeling software to calculate key PK parameters such as half-life (t½), clearance (CL), and volume of distribution (Vd).

Protocol 4: Assessment of Clinical Efficacy in Ulcerative Colitis (Representative)

Objective: To evaluate the efficacy of XmAb942 in inducing clinical remission in patients with moderate-to-severe ulcerative colitis.

Study Design: This protocol is based on the design of the NCT06619990 study.

Inclusion Criteria (abbreviated):

  • Adults with a diagnosis of moderate-to-severe active ulcerative colitis.

  • Inadequate response or intolerance to at least one conventional or advanced therapy.

Treatment Regimen:

  • Induction Phase (12 weeks): Patients receive intravenous infusions of XmAb942 or placebo at specified intervals.

  • Maintenance Phase: Patients receive subcutaneous injections of XmAb942 or placebo at specified intervals (e.g., every 12 weeks).

Efficacy Endpoints:

  • Primary Endpoint: Clinical remission at week 12, defined by the modified Mayo score. The Mayo score is a composite score assessing stool frequency, rectal bleeding, and endoscopic findings.

  • Secondary Endpoints:

    • Endoscopic improvement.

    • Histologic remission.

    • Symptomatic remission.

Assessments:

  • Clinical Assessments: Regular monitoring of symptoms (stool frequency, rectal bleeding) through patient diaries.

  • Endoscopic Assessments: Colonoscopy with biopsies performed at baseline and at the end of the induction phase.

  • Safety Assessments: Monitoring of adverse events, vital signs, and laboratory parameters throughout the study.

Data Analysis:

  • The proportion of patients achieving the primary and secondary endpoints in the XmAb942 and placebo groups will be compared using appropriate statistical methods (e.g., chi-square test or logistic regression).

References

No Information Available for a Drug Designated as "I942"

Author: BenchChem Technical Support Team. Date: November 2025

Extensive searches for a drug or compound identified as "I942" have yielded no relevant results in scientific literature, clinical trial databases, or chemical registries. The identifier "I-942" is prominently associated with a United States Citizenship and Immigration Services (USCIS) form for a "Request for Reduced Fee"[1][2][3]. There is no publicly available information to suggest that "this compound" is a designation for any pharmaceutical agent or research compound.

The inquiry into the mechanism of action, combination therapies, clinical trials, and signaling pathways for a drug named "this compound" could not be fulfilled as no such drug is documented in the public domain[4][5][6][7][8][9]. Similarly, searches for a corresponding chemical structure have been unsuccessful[10][11].

Therefore, the creation of detailed application notes, experimental protocols, and signaling pathway diagrams as requested is not possible. It is likely that "this compound" is a misnomer, an internal project code not yet disclosed publicly, or a typographical error.

Researchers, scientists, and drug development professionals seeking information on a specific compound are advised to verify the nomenclature and use established chemical or trade names to ensure accurate retrieval of information.

References

No Information Available for "I942" in the Context of CRISPR Screening

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations to generate detailed application notes and protocols for CRISPR screening with a compound designated "I942" have revealed no publicly available scientific literature, experimental data, or established protocols associated with this identifier.

Comprehensive searches of scientific databases and the public domain did not yield any information regarding a compound or agent named "this compound" being used in CRISPR-based functional genomics screens or any related applications. This lack of information prevents the creation of the requested detailed application notes, experimental protocols, data tables, and signaling pathway diagrams.

The core requirements of the request, including the summarization of quantitative data, detailed methodologies, and visualization of signaling pathways and experimental workflows, are contingent on the existence of foundational scientific research and data. Without any published information on the mechanism of action, cellular targets, or effects of "this compound" in a CRISPR screening context, it is not possible to generate accurate and scientifically valid documentation.

It is possible that "this compound" is an internal, proprietary designation for a compound that is not yet disclosed in public research, or it may be an incorrect identifier. Researchers, scientists, and drug development professionals seeking information on this topic are advised to consult internal documentation or verify the designation of the compound .

Should public information regarding "this compound" and its use in CRISPR screening become available, the generation of the requested application notes and protocols can be revisited.

Application Notes and Protocols for Imaging and Localization of I942

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

I942 is a novel small molecule inhibitor targeting the intracellular kinase "Kinase-X," a critical node in the "Growth Factor Receptor Y" (GFRY) signaling pathway. Dysregulation of the GFRY pathway is implicated in the progression of various solid tumors. Understanding the in vivo biodistribution, target engagement, and pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. These application notes provide an overview of key imaging techniques and detailed protocols for localizing this compound in preclinical models.

The localization of this compound provides critical insights into whether the drug reaches its intended target tissue and engages with Kinase-X.[1][2] This information is vital for optimizing dosing regimens and predicting therapeutic efficacy.[1][2]

Application Notes: Imaging Modalities for this compound Localization

A variety of imaging techniques can be employed to visualize and quantify the distribution of this compound. The choice of modality depends on the specific research question, the required resolution and sensitivity, and the stage of drug development.

1. Positron Emission Tomography (PET)

PET is a highly sensitive, quantitative molecular imaging technique that allows for the in vivo tracking of a radiolabeled molecule.[1][2][3][4] For this compound, this would involve synthesizing a version of the molecule labeled with a positron-emitting radionuclide (e.g., Carbon-11, Fluorine-18).[2][5] PET imaging can provide dynamic, whole-body information on the pharmacokinetics and biodistribution of this compound.[1][3][4]

2. Single-Photon Emission Computed Tomography (SPECT)

Similar to PET, SPECT is a nuclear imaging technique that uses gamma-emitting radioisotopes (e.g., Technetium-99m, Iodine-123) to visualize the distribution of a labeled molecule.[6] SPECT generally has lower sensitivity and spatial resolution than PET but can be a cost-effective alternative for certain applications.

3. Magnetic Resonance Imaging (MRI)

MRI offers excellent spatial resolution and soft-tissue contrast without the use of ionizing radiation.[7][8] To visualize this compound with MRI, it would need to be conjugated to a contrast agent, such as a gadolinium-based agent or a superparamagnetic iron oxide nanoparticle (SPION).[8][9][10] MRI is particularly useful for anatomical co-registration with other molecular imaging modalities.[7][8]

4. Optical Imaging (Fluorescence)

Optical imaging involves labeling this compound with a fluorescent probe, often in the near-infrared (NIR) spectrum to maximize tissue penetration and minimize autofluorescence.[11][12] This technique is well-suited for high-throughput screening in small animal models due to its relatively low cost and high sensitivity.[11][13] However, its application is generally limited to superficial tissues due to light scattering.[12]

5. Autoradiography

Autoradiography is a high-resolution ex vivo technique that provides a detailed visualization of the distribution of a radiolabeled compound in tissue sections.[14][15][16][17] It can be used to determine the precise localization of this compound at the organ, tissue, and even cellular level.[18][19]

Comparative Summary of Imaging Techniques
Technique Principle Resolution Sensitivity Quantitative Application for this compound
PET Detection of gamma rays from positron annihilation4-6 mmPicomolarYesWhole-body biodistribution, pharmacokinetics, target engagement
SPECT Detection of gamma rays from radionuclide decay8-12 mmPicomolar to NanomolarYesBiodistribution studies, dosimetry
MRI Nuclear magnetic resonance of protons< 1 mmMicromolar to MillimolarSemi-quantitativeHigh-resolution anatomical context, imaging of this compound-contrast agent conjugates
Optical Detection of photons from fluorescent probes1-5 mm (in vivo)NanomolarSemi-quantitativeHigh-throughput screening in small animals, superficial tumor imaging
Autoradiography Imaging of radioactive distribution in tissue sections25-100 µmPicomolarYesHigh-resolution ex vivo tissue and cellular localization
Hypothetical GFRY Signaling Pathway

The following diagram illustrates the hypothetical signaling pathway targeted by this compound. Understanding this pathway is key to interpreting the localization data in the context of the drug's mechanism of action.

GFRY_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GFRY GFRY Adaptor Adaptor Protein GFRY->Adaptor Ligand Binding RAS RAS Adaptor->RAS KinaseX Kinase-X Adaptor->KinaseX RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Downstream Downstream Effector KinaseX->Downstream Downstream->Transcription Gene Gene Expression Transcription->Gene This compound This compound This compound->KinaseX PET_Workflow cluster_prep Preparation cluster_imaging Imaging cluster_analysis Data Analysis radiolabeling Radiolabeling of this compound with ¹⁸F qc Quality Control (Radiochemical Purity) radiolabeling->qc injection Intravenous injection of [¹⁸F]this compound qc->injection animal_prep Animal Preparation (Tumor-bearing mouse) animal_prep->injection pet_ct Dynamic/Static PET/CT Scans injection->pet_ct reconstruction Image Reconstruction pet_ct->reconstruction roi Region of Interest (ROI) Analysis reconstruction->roi quantification Quantification (%ID/g) roi->quantification Autorad_Workflow cluster_prep Preparation cluster_sectioning Sectioning & Incubation cluster_imaging Imaging & Analysis injection Administer [³H]this compound to animal euthanasia Euthanize animal at desired time point injection->euthanasia dissection Dissect and snap-freeze tissues euthanasia->dissection sectioning Cryostat sectioning of tissues dissection->sectioning mounting Thaw-mount sections onto slides sectioning->mounting incubation Incubate sections (optional, for in vitro) mounting->incubation exposure Expose slides to phosphor screen or film mounting->exposure incubation->exposure In vitro only scanning Scan  screen/film exposure->scanning analysis Quantitative analysis of signal intensity scanning->analysis

References

Troubleshooting & Optimization

troubleshooting I942 solubility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with the novel kinase inhibitor, I942. Due to its hydrophobic nature, this compound can present solubility challenges. This guide offers solutions to common issues to ensure successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

For optimal solubility and stability, it is highly recommended to prepare initial stock solutions of this compound in 100% dimethyl sulfoxide (DMSO). We have observed that this compound is sparingly soluble in aqueous solutions, and even less so in alcohols such as ethanol or methanol.

Q2: I am observing precipitation of this compound when diluting my DMSO stock solution into an aqueous buffer for my assay. What can I do to prevent this?

Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds like this compound. Here are several strategies to mitigate this:

  • Lower the final concentration: The most straightforward approach is to reduce the final concentration of this compound in your assay.

  • Use a surfactant: Incorporating a non-ionic surfactant, such as Tween-20 or Triton X-100, at a low concentration (e.g., 0.01-0.1%) in your final assay buffer can help maintain the solubility of this compound.

  • Utilize a formulation agent: For in vivo studies or cell-based assays requiring higher concentrations, consider formulating this compound with a solubilizing agent like cyclodextrin.[1]

  • Stepwise dilution: Instead of a single large dilution, try a serial dilution approach, gradually introducing the aqueous buffer to the DMSO stock.

Q3: How does pH affect the solubility of this compound?

The solubility of many small molecule inhibitors can be pH-dependent.[2] For this compound, our internal studies indicate that its solubility in aqueous solutions is slightly enhanced at a lower pH. However, it is crucial to consider the pH stability of the compound and the optimal pH for your specific biological assay.

Troubleshooting Guide

Issue 1: Inconsistent or non-reproducible results in cell-based assays.

This is often linked to poor solubility and precipitation of this compound in the cell culture medium.

Troubleshooting Steps:

  • Visual Inspection: Before adding to cells, carefully inspect the final diluted solution of this compound under a microscope for any signs of precipitation.

  • Solubility Test: Perform a simple solubility test by preparing the final dilution of this compound in your cell culture medium and incubating it under the same conditions as your experiment (e.g., 37°C, 5% CO2) for the duration of the assay. Check for precipitation at different time points.

  • Optimize Dilution Method: As mentioned in the FAQs, experiment with different dilution techniques, such as pre-warming the aqueous buffer and performing a rapid vortexing step during dilution.

Issue 2: Low bioavailability or poor efficacy in animal models.

Poor aqueous solubility is a primary reason for low bioavailability of orally administered compounds.[3][4]

Troubleshooting Steps:

  • Formulation Development: For in vivo experiments, it is critical to develop a suitable formulation for this compound. This may involve using:

    • Co-solvents: A mixture of solvents, such as DMSO and PEG400.

    • Lipid-based formulations: These can enhance absorption and bioavailability.[4][5]

    • Nanoparticle formulations: These can improve solubility and drug delivery.[3]

  • Route of Administration: If oral bioavailability remains low despite formulation efforts, consider alternative routes of administration, such as intraperitoneal (IP) or intravenous (IV) injection, if appropriate for your study.

Quantitative Data Summary

The following tables summarize the solubility of this compound in various solvents and the impact of common additives.

Table 1: Solubility of this compound in Common Solvents

SolventSolubility (mg/mL) at 25°C
DMSO> 50
DMF> 30
Ethanol< 1
Methanol< 0.5
Water< 0.01
PBS (pH 7.4)< 0.01

Table 2: Effect of Additives on this compound Solubility in PBS (pH 7.4)

AdditiveConcentrationApparent Solubility (µg/mL)
None-< 1
Tween-200.1%15
Triton X-1000.1%12
HP-β-Cyclodextrin10 mM55

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Weigh the Compound: Accurately weigh the required amount of this compound powder. For example, for 1 mL of a 10 mM solution of a compound with a molecular weight of 500 g/mol , you would need 5 mg.

  • Add DMSO: Add the appropriate volume of 100% DMSO to the vial containing the this compound powder.

  • Dissolve: Gently vortex or sonicate the solution at room temperature until the compound is completely dissolved.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution in Aqueous Buffer with Tween-20

  • Prepare Buffer: Prepare the desired aqueous buffer (e.g., PBS) and add Tween-20 to a final concentration of 0.01%.

  • Pre-warm Buffer: Warm the buffer to 37°C.

  • Dilution: While vortexing the warm buffer, slowly add the required volume of the this compound DMSO stock solution to achieve the final desired concentration.

  • Immediate Use: Use the freshly prepared working solution immediately to minimize the risk of precipitation.

Visualizations

Below are diagrams illustrating a hypothetical signaling pathway inhibited by this compound and a troubleshooting workflow for solubility issues.

I942_Signaling_Pathway Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation This compound This compound This compound->MEK Inhibition Troubleshooting_Workflow Start Solubility Issue Identified (e.g., precipitation, low activity) CheckStock Check Stock Solution (Is it fully dissolved in DMSO?) Start->CheckStock OptimizeDilution Optimize Dilution Protocol (e.g., stepwise, vortexing, warming) CheckStock->OptimizeDilution Stock OK AddSurfactant Add Surfactant (e.g., Tween-20, Triton X-100) OptimizeDilution->AddSurfactant Precipitation persists Success Issue Resolved OptimizeDilution->Success Resolved UseFormulation Use Formulation Agent (e.g., Cyclodextrin) AddSurfactant->UseFormulation Precipitation persists AddSurfactant->Success Resolved LowerConcentration Lower Final Concentration UseFormulation->LowerConcentration Still issues or for in vivo UseFormulation->Success Resolved LowerConcentration->Success

References

Technical Support Center: Optimizing I942 Treatment Conditions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The information provided in this technical support center is for research purposes only. "I942" appears to be a non-standard identifier. The following protocols and data are based on general principles for optimizing treatment conditions with a novel compound and should be adapted based on the specific characteristics of the molecule being investigated.

This guide provides troubleshooting advice, frequently asked questions, and standardized protocols to assist researchers and drug development professionals in optimizing the experimental conditions for "this compound" treatment.

I. Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in cell culture experiments?

A1: For a novel compound like this compound, it is recommended to perform a dose-response curve to determine the optimal concentration. A typical starting range for a new small molecule might be from 1 nM to 100 µM. We suggest a logarithmic dilution series (e.g., 0.01, 0.1, 1, 10, 100 µM) to efficiently screen a broad range of concentrations.

Q2: How long should I incubate my cells with this compound?

A2: The optimal incubation time is dependent on the expected mechanism of action and the cell type used. A time-course experiment is recommended. You might consider testing several time points, such as 6, 12, 24, 48, and 72 hours, to observe both early and late cellular responses to this compound.

Q3: I am observing high levels of cell death even at low concentrations of this compound. What could be the cause?

A3: High cytotoxicity at low concentrations could indicate several possibilities:

  • High Potency: this compound may be a highly potent cytotoxic agent.

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to your cells (typically <0.1%).

  • Cell Line Sensitivity: The cell line you are using may be particularly sensitive to this compound. Consider testing on a panel of different cell lines.

  • Compound Instability: The compound may be degrading into a more toxic substance in your culture medium.

Q4: I am not observing any effect of this compound on my cells. What should I do?

A4: If you do not observe a response, consider the following:

  • Concentration Range: You may need to test higher concentrations of this compound.

  • Incubation Time: The required incubation time might be longer than what you have tested.

  • Compound Solubility: Ensure this compound is fully dissolved in your culture medium. Precipitated compound will not be effective.

  • Target Expression: Confirm that your cell line expresses the intended molecular target of this compound.

  • Assay Sensitivity: The assay you are using may not be sensitive enough to detect subtle changes. Consider alternative or more sensitive assays.

Q5: How should I prepare my stock solution of this compound?

A5: It is crucial to use a high-purity solvent in which this compound is readily soluble, such as dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10 mM or 100 mM) to minimize the volume of solvent added to your cell cultures. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive.

II. Troubleshooting Guide

This section addresses common issues encountered during experiments with this compound.

Problem Possible Cause Suggested Solution
Inconsistent results between experiments Variability in cell passage number, cell seeding density, or this compound stock solution dilutions.Use cells within a consistent passage number range. Ensure precise cell counting and seeding. Prepare fresh dilutions of this compound from a single, quality-controlled stock for each experiment.
High background in assays Reagent issues, improper washing steps, or assay interference from this compound.Check the expiration dates and storage conditions of all reagents. Optimize washing steps to reduce background without losing cells. Run a control with this compound in a cell-free system to check for direct interference with the assay chemistry.
Precipitation of this compound in culture medium Poor solubility of this compound at the tested concentration.Decrease the final concentration of this compound. Consider using a different solvent or a solubilizing agent, ensuring it is not toxic to the cells. Visually inspect the medium for any precipitate after adding this compound.
Unexpected morphological changes in cells Off-target effects of this compound or cellular stress response.Document morphological changes with microscopy. Perform assays to investigate potential off-target effects, such as cell cycle analysis or apoptosis assays.

III. Experimental Protocols

Below are detailed methodologies for key experiments to characterize the effects of this compound.

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium and add them to the respective wells. Include vehicle control (medium with the same concentration of solvent used for this compound) and untreated control wells.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[1][2]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[1]

  • Absorbance Reading: Mix thoroughly and read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

This technique is used to detect specific proteins in a cell lysate, which can help in understanding the mechanism of action of this compound.

  • Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[3]

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay, such as the Bradford or BCA assay.

  • Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run the gel to separate the proteins by molecular weight.[3]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[3]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the protein of interest overnight at 4°C.[3]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]

  • Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[4]

This protocol allows for the analysis of cell cycle distribution following treatment with this compound.

  • Cell Treatment and Harvesting: Treat cells with this compound for the desired duration. Harvest the cells by trypsinization and collect them by centrifugation.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

IV. Data Presentation

Concentration (µM)Cell Viability (%) (24h)Cell Viability (%) (48h)Cell Viability (%) (72h)
0 (Vehicle)100.0 ± 4.5100.0 ± 5.1100.0 ± 4.8
0.198.2 ± 3.995.4 ± 4.290.1 ± 5.5
185.7 ± 5.275.3 ± 4.860.5 ± 6.1
1050.1 ± 4.135.8 ± 3.920.3 ± 3.7
10010.5 ± 2.85.2 ± 1.92.1 ± 1.1

Data are presented as mean ± standard deviation from three independent experiments.

V. Visualizations

experimental_workflow cluster_prep Preparation cluster_treat Treatment cluster_analysis Analysis cluster_results Results prep_stock Prepare this compound Stock treat_cells Treat with this compound prep_stock->treat_cells seed_cells Seed Cells seed_cells->treat_cells viability Cell Viability Assay treat_cells->viability western Western Blot treat_cells->western flow Flow Cytometry treat_cells->flow data_analysis Data Analysis viability->data_analysis western->data_analysis flow->data_analysis

Caption: Workflow for this compound experiments.

troubleshooting_flow start Inconsistent Results? check_cells Consistent Cell Culture? start->check_cells Yes check_cells->start No, Fix check_reagents Fresh Reagents/Dilutions? check_cells->check_reagents Yes check_reagents->start No, Fix check_protocol Standardized Protocol? check_reagents->check_protocol Yes check_protocol->start No, Fix resolve Problem Resolved check_protocol->resolve Yes

Caption: Troubleshooting inconsistent results.

signaling_pathway This compound This compound Receptor Target Receptor This compound->Receptor inhibits Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Response Cellular Response (e.g., Apoptosis) TF->Response

Caption: Hypothetical this compound signaling pathway.

References

I942 off-target effects and how to mitigate them

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: I942 Inhibitor

Disclaimer: Information on a specific compound designated "this compound" is not publicly available. This technical support guide has been generated as a representative example for a hypothetical kinase inhibitor, hereafter referred to as this compound, to illustrate how to address and mitigate common off-target effects associated with this class of molecules. The data and protocols are based on established principles in kinase inhibitor research.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and its intended mechanism of action?

This compound is a potent, ATP-competitive kinase inhibitor designed to selectively target and inhibit the enzymatic activity of Kinase-X, a critical regulator of cell proliferation and survival pathways. By blocking the ATP-binding pocket of Kinase-X, this compound is intended to halt downstream signaling, leading to cell cycle arrest and apoptosis in cancer cells where this pathway is aberrantly active.

Q2: My cells are showing a phenotype that is inconsistent with Kinase-X inhibition. Could this be due to off-target effects?

Yes, unexpected phenotypes are often a result of off-target effects, where a drug interacts with unintended molecular targets.[1] Kinase inhibitors, in particular, can bind to other kinases with similar ATP-binding pockets.[2] To investigate this, it is crucial to perform control experiments, such as using a structurally distinct Kinase-X inhibitor or a rescue experiment where a downstream effector of Kinase-X is expressed.

Q3: What are the most common off-target kinases for inhibitors like this compound?

While this compound is designed for selectivity, minor binding to other kinases can occur. Commonly observed off-target families for kinase inhibitors include SRC family kinases (SFKs), Vascular Endothelial Growth Factor Receptors (VEGFRs), and Platelet-Derived Growth Factor Receptors (PDGFRs). These off-target interactions can lead to unintended biological consequences.

Q4: How can I minimize off-target effects in my cell-based experiments?

Minimizing off-target effects is crucial for accurate interpretation of results.[3] One key strategy is to use the lowest effective concentration of this compound that elicits the desired on-target phenotype.[3] Additionally, validating key findings with a second, structurally unrelated inhibitor of the same target can help confirm that the observed effect is due to on-target inhibition.

Q5: Are there computational tools to predict potential off-target effects of this compound?

Yes, several in silico tools and databases can predict potential off-target interactions based on the chemical structure of this compound and its similarity to other known kinase inhibitors.[4] These predictions can help guide experimental validation of off-target activities.

Troubleshooting Guide

Observed Issue Potential Cause (Off-Target Related) Recommended Action
Unexpected Cell Toxicity at Low Concentrations This compound may be inhibiting a kinase essential for cell survival that is not the intended target.Perform a dose-response curve and compare the IC50 for cell viability with the IC50 for Kinase-X inhibition. A significant discrepancy suggests off-target toxicity.
Contradictory Results with Different Readouts for the Same Pathway Off-target effects may activate a compensatory signaling pathway that masks the effect of on-target inhibition.Use multiple pathway readouts (e.g., western blot for different phosphorylation events, gene expression analysis) to get a comprehensive view of the signaling network.
Inconsistent Results Across Different Cell Lines The expression levels of off-target kinases can vary between cell lines, leading to different phenotypic outcomes.Profile the expression of predicted off-target kinases in your cell lines of interest. This can help correlate off-target expression with the observed phenotype.
Drug Resistance Develops Rapidly Off-target activation of a parallel signaling pathway can lead to acquired resistance.[5]Analyze resistant clones for upregulation or mutation of potential off-target kinases that could bypass the inhibition of Kinase-X.

Quantitative Data Summary

The following tables summarize the hypothetical selectivity and potency of this compound.

Table 1: In Vitro Kinase Selectivity Profile of this compound

Kinase TargetIC50 (nM)Fold Selectivity vs. Kinase-X
Kinase-X (On-Target) 5 1
SRC25050
LCK40080
VEGFR2750150
PDGFRβ1200240
EGFR>10,000>2000
HGFR (c-MET)>10,000>2000

IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in a biochemical assay.

Table 2: Cellular Potency of this compound in Different Cancer Cell Lines

Cell LineKinase-X StatusEC50 (nM) for Proliferation Inhibition
Cell Line AHigh Expression15
Cell Line BLow Expression250
Cell Line CMutated/Active10

EC50 values represent the concentration of this compound required to inhibit 50% of cell proliferation.

Detailed Experimental Protocols

Protocol 1: In Vitro Kinase Profiling using a Competitive Binding Assay

This protocol outlines a method to determine the selectivity of this compound across a panel of kinases.

  • Assay Principle: This assay measures the ability of a test compound (this compound) to compete with a known, immobilized ligand for the ATP-binding site of a kinase. The amount of kinase bound to the solid support is inversely proportional to the affinity of the test compound.[6]

  • Materials:

    • Recombinant human kinases (panel of interest).

    • Immobilized, broad-spectrum kinase inhibitor (e.g., on beads).

    • This compound stock solution (e.g., 10 mM in DMSO).

    • Assay buffer (specific to the kinase assay platform).

    • Detection reagent (e.g., qPCR-based readout).[6]

  • Procedure:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a multi-well plate, combine the recombinant kinase, the immobilized ligand, and the diluted this compound.

    • Incubate the plate to allow binding to reach equilibrium.

    • Wash the plate to remove unbound kinase.

    • Elute the bound kinase from the solid support.

    • Quantify the amount of eluted kinase using a sensitive detection method like qPCR.[6]

    • Plot the percentage of kinase bound versus the concentration of this compound and fit the data to a dose-response curve to determine the dissociation constant (Kd) or IC50.

Protocol 2: Cellular Target Engagement Assay using Western Blot

This protocol is for confirming that this compound inhibits the phosphorylation of a direct downstream substrate of Kinase-X in a cellular context.

  • Assay Principle: This method measures the phosphorylation status of a known Kinase-X substrate in cells treated with this compound. A decrease in phosphorylation indicates target engagement.

  • Materials:

    • Cell line of interest.

    • This compound stock solution.

    • Cell lysis buffer.

    • Primary antibodies (anti-phospho-Substrate-Y, anti-total-Substrate-Y, anti-GAPDH).

    • Secondary antibody (HRP-conjugated).

    • Chemiluminescent substrate.

  • Procedure:

    • Plate cells and allow them to adhere overnight.

    • Treat cells with a serial dilution of this compound for a specified time (e.g., 2 hours). Include a DMSO vehicle control.

    • Wash cells with cold PBS and lyse with lysis buffer.

    • Determine protein concentration of the lysates.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Block the membrane and probe with the primary antibody against the phosphorylated substrate.

    • Wash and probe with the HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate.

    • Strip the blot and re-probe for total substrate and a loading control (e.g., GAPDH) to ensure equal protein loading.

    • Quantify band intensities to determine the concentration-dependent inhibition of substrate phosphorylation.

Visualizations

On_Target_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor Binds Kinase_X Kinase_X Receptor->Kinase_X Activates Substrate_Y Substrate_Y Kinase_X->Substrate_Y Phosphorylates p_Substrate_Y p-Substrate-Y Substrate_Y->p_Substrate_Y Transcription_Factor Transcription_Factor p_Substrate_Y->Transcription_Factor Activates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Promotes Proliferation_Survival Proliferation_Survival Gene_Expression->Proliferation_Survival Proliferation & Survival This compound This compound This compound->Kinase_X Inhibits

Caption: Intended on-target signaling pathway of this compound.

Off_Target_Pathway cluster_cytoplasm Cytoplasm Kinase_X Kinase_X Apoptosis Apoptosis Kinase_X->Apoptosis Inhibits SRC_Kinase SRC Family Kinase (Off-Target) Survival_Protein Survival_Protein SRC_Kinase->Survival_Protein Activates Unexpected_Toxicity Unexpected Toxicity Survival_Protein->Apoptosis Inhibits This compound This compound This compound->Kinase_X On-Target Inhibition This compound->SRC_Kinase Off-Target Inhibition

Caption: Potential off-target effect leading to unexpected toxicity.

Experimental_Workflow A Hypothesis: Unexpected phenotype observed with this compound B Step 1: Confirm On-Target Engagement (Western Blot for p-Substrate-Y) A->B C Step 2: Perform In Vitro Kinase Screen (e.g., KINOMEscan) B->C D Step 3: Identify Potential Off-Targets (e.g., SRC, VEGFR2) C->D E Step 4: Validate in Cells (Use specific inhibitors for off-targets) D->E F Step 5: Correlate Off-Target Inhibition with Phenotype E->F G Conclusion: Phenotype is due to off-target effect on Kinase Z F->G

Caption: Workflow for identifying off-target effects.

References

Technical Support Center: Overcoming Resistance to I942

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome potential resistance to the novel kinase inhibitor, I942. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Introduction to this compound

This compound is a potent and selective inhibitor of Kinase X (KX), a critical enzyme in the KX-Y-Z signaling pathway that is frequently dysregulated in various cancers, promoting cell proliferation and survival. While this compound has shown significant efficacy in preclinical models, the development of resistance can be a challenge. This guide will help you identify, understand, and address this compound resistance in your research.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My cancer cell line, which was initially sensitive to this compound, is now showing reduced sensitivity. How can I confirm resistance?

A1: The first step is to quantify the change in sensitivity by determining the half-maximal inhibitory concentration (IC50) of this compound in your parental (sensitive) and suspected resistant cell lines. A significant increase (typically >3-fold) in the IC50 value is a strong indicator of acquired resistance.

Q2: I've confirmed this compound resistance in my cell line. What are the common molecular mechanisms of resistance to this compound?

A2: Resistance to kinase inhibitors like this compound can arise through several mechanisms. The most common are:

  • On-target secondary mutations: Mutations in the KX kinase domain can prevent this compound from binding effectively.

  • Bypass signaling pathway activation: Cancer cells can activate alternative signaling pathways to circumvent their dependency on the KX-Y-Z pathway. Common bypass pathways include the activation of receptor tyrosine kinases such as MET, EGFR, AXL, and IGF-1R.[1][2][3]

  • Target overexpression: Increased expression of the KX protein can overcome the inhibitory effect of this compound.

Q3: How can I investigate which mechanism is responsible for this compound resistance in my cells?

A3: A combination of molecular biology techniques can help elucidate the resistance mechanism:

  • Sanger or Next-Generation Sequencing (NGS): Sequence the kinase domain of KX in your resistant cells to identify potential secondary mutations.

  • Western Blotting: Analyze the protein expression and phosphorylation status of key components of the KX-Y-Z pathway and common bypass pathways. For example, look for increased phosphorylation of MET, EGFR, or AKT.

  • Quantitative PCR (qPCR) or RNA-Sequencing: Examine the mRNA expression levels of KX and genes involved in potential bypass pathways.

Q4: My resistant cells do not have any mutations in the KX kinase domain. What should I investigate next?

A4: In the absence of on-target mutations, the most likely cause of resistance is the activation of a bypass signaling pathway. We recommend performing a comprehensive Western blot analysis to screen for the activation of common bypass pathways. Look for increased phosphorylation of receptor tyrosine kinases like MET, EGFR, AXL, and IGF-1R, and their downstream effectors such as AKT and ERK.[1][2][3]

Q5: I have identified activation of the MET signaling pathway in my this compound-resistant cells. How can I overcome this resistance?

A5: A common strategy to overcome bypass pathway-mediated resistance is to co-administer this compound with an inhibitor of the activated bypass pathway. In this case, combining this compound with a MET inhibitor would be a rational approach. This dual inhibition strategy can restore sensitivity and prevent further tumor growth.

Data Presentation: Characterizing this compound Resistance

Here are examples of how to present quantitative data when characterizing this compound resistance.

Table 1: this compound IC50 Values in Sensitive and Resistant Cell Lines

Cell LineThis compound IC50 (nM)Fold Resistance
Parental (Sensitive)10 ± 2.51
Resistant Clone A155 ± 15.215.5
Resistant Clone B85 ± 9.88.5

Table 2: Protein Expression and Phosphorylation in this compound Sensitive vs. Resistant Cells

ProteinParental (Sensitive)Resistant Clone AResistant Clone B
Total KX 1.03.21.1
Phospho-KX (pKX) 0.2 (with this compound)2.8 (with this compound)0.3 (with this compound)
Total MET 1.01.24.5
Phospho-MET (pMET) 0.10.23.8
Total AKT 1.01.11.3
Phospho-AKT (pAKT) 0.30.42.9

(Values represent relative protein levels normalized to a loading control, e.g., GAPDH)

Experimental Protocols

Protocol 1: Generation of this compound-Resistant Cell Lines

This protocol describes a method for generating this compound-resistant cancer cell lines by continuous exposure to increasing concentrations of the inhibitor.[4][5]

Materials:

  • Parental cancer cell line sensitive to this compound

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell culture flasks/plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Initial Seeding: Seed the parental cells at a low density in a culture flask.

  • Initial this compound Exposure: Once the cells have adhered, replace the medium with fresh medium containing this compound at a concentration equal to the IC50 of the parental cells.

  • Monitoring and Medium Change: Monitor the cells for growth. Initially, a significant amount of cell death is expected. Change the medium with fresh this compound-containing medium every 3-4 days.

  • Dose Escalation: Once the cells resume proliferation and reach approximately 80% confluency, passage them and increase the concentration of this compound by 1.5 to 2-fold.

  • Repeat Cycles: Repeat the process of monitoring, medium changes, and dose escalation for several months. The resistant population will be selected over time.

  • Confirmation of Resistance: After several cycles of dose escalation, establish a stable resistant cell line that can proliferate in a high concentration of this compound (e.g., 10-20 times the parental IC50). Confirm the resistance by performing a cell viability assay to determine the new IC50.

  • Cryopreservation: Cryopreserve the resistant cell line at various passages.

Protocol 2: Determination of IC50 using a Cell Viability Assay (e.g., MTS/MTT)

This protocol outlines the steps to determine the IC50 of this compound in both sensitive and resistant cell lines.[6][7][8][9][10][11]

Materials:

  • Parental and resistant cells

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound serial dilutions

  • MTS or MTT reagent

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Drug Treatment: The next day, remove the medium and add fresh medium containing serial dilutions of this compound. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for a period that allows for the assessment of cell viability (typically 48-72 hours).

  • Addition of Viability Reagent: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (no-cell control).

    • Normalize the data to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

Protocol 3: Western Blot Analysis of Signaling Pathways

This protocol provides a general procedure for analyzing protein expression and phosphorylation to investigate resistance mechanisms.[12][13][14][15]

Materials:

  • Parental and resistant cell lysates

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-KX, anti-pKX, anti-MET, anti-pMET, anti-AKT, anti-pAKT, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay (e.g., BCA).

  • Sample Preparation: Mix equal amounts of protein with Laemmli buffer and heat at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing steps.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Mandatory Visualizations

Here are diagrams illustrating key concepts related to this compound action and resistance, generated using the DOT language.

I942_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor KX Kinase X (KX) Receptor->KX Y Protein Y KX->Y Z Protein Z Y->Z Proliferation Cell Proliferation & Survival Z->Proliferation This compound This compound This compound->KX

Caption: The KX-Y-Z signaling pathway targeted by this compound.

I942_Resistance_Mechanisms cluster_sensitive This compound Sensitive Cell cluster_resistant This compound Resistant Cell I942_S This compound KX_S KX I942_S->KX_S Proliferation_S Proliferation Blocked KX_S->Proliferation_S I942_R This compound KX_mut Mutated KX I942_R->KX_mut Proliferation_R Proliferation Restored KX_mut->Proliferation_R Bypass Bypass Pathway (e.g., MET) Bypass->Proliferation_R

Caption: Common mechanisms of acquired resistance to this compound.

Troubleshooting_Workflow Start Decreased this compound Sensitivity Observed Confirm Confirm Resistance (IC50 Shift) Start->Confirm Investigate Investigate Mechanism Confirm->Investigate Sequence Sequence KX Kinase Domain Investigate->Sequence Western Western Blot for Bypass Pathways Investigate->Western Mutation Secondary Mutation Found? Sequence->Mutation Bypass Bypass Pathway Activated? Western->Bypass Mutation->Bypass No New_Inhibitor Consider Next-Generation Inhibitor Mutation->New_Inhibitor Yes Combo_Therapy Consider Combination Therapy (e.g., this compound + METi) Bypass->Combo_Therapy Yes Other Investigate Other Mechanisms (e.g., Target Overexpression) Bypass->Other No

Caption: A logical workflow for troubleshooting this compound resistance.

References

I942 stability and degradation problems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and degradation of the small molecule inhibitor, I942. Below you will find frequently asked questions and troubleshooting guides to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: How should I properly store and handle this compound upon receipt?

A: Upon receipt, this compound powder should be stored at -20°C, protected from light. Before opening, allow the vial to equilibrate to room temperature for at least 20 minutes to prevent moisture condensation. For long-term storage, it is recommended to keep the compound as a powder.

Q2: What is the recommended solvent for reconstituting this compound?

A: this compound is soluble in DMSO (Dimethyl sulfoxide) at concentrations up to 100 mM. For aqueous buffers, it is advisable to first prepare a high-concentration stock solution in DMSO and then dilute it into the desired experimental buffer. Please note that the final DMSO concentration in your experiments should be kept low (typically <0.1%) to avoid solvent-induced artifacts.

Q3: How stable is this compound in different solvents?

A: this compound exhibits good stability in DMSO when stored at -20°C. However, its stability in aqueous solutions is pH-dependent. It is less stable in acidic or highly basic aqueous solutions. For optimal stability in aqueous media, it is recommended to use a buffer with a pH between 6.0 and 7.5.

Q4: Can I subject this compound solutions to multiple freeze-thaw cycles?

A: It is not recommended to subject this compound solutions to more than 3-5 freeze-thaw cycles, as this can lead to degradation. For best results, aliquot the stock solution into single-use volumes after the initial reconstitution.

Troubleshooting Guides

Issue 1: I am observing a decrease in the activity of this compound in my cell-based assays over time.

  • Question: Could my this compound be degrading in the cell culture medium?

    • Answer: Yes, this compound can degrade in aqueous solutions, including cell culture media. The rate of degradation can be influenced by the pH, temperature, and composition of the medium. It is advisable to prepare fresh dilutions of this compound from a frozen DMSO stock for each experiment.

  • Question: How can I test the stability of this compound in my specific cell culture medium?

    • Answer: You can perform a solution stability study by incubating this compound in your cell culture medium at 37°C for various time points (e.g., 0, 2, 8, 24, 48 hours). Following incubation, the samples can be analyzed by HPLC or LC-MS to determine the remaining concentration of this compound.

Issue 2: I am seeing inconsistent results between experiments.

  • Question: Could the way I prepare my this compound working solutions be the cause?

    • Answer: Inconsistent preparation of working solutions can lead to variability. Ensure that the DMSO stock solution is fully thawed and vortexed gently before each use to ensure homogeneity. When diluting into aqueous buffers, add the this compound stock solution to the buffer and mix immediately to prevent precipitation.

  • Question: Is this compound sensitive to light?

    • Answer: Yes, this compound is light-sensitive. Prolonged exposure to light can cause photodegradation. It is recommended to work with this compound solutions in a dimly lit environment and to store all solutions in amber vials or tubes wrapped in aluminum foil.

Quantitative Stability Data

The following tables summarize the stability of this compound under various conditions. This data was generated using HPLC-UV analysis.

Table 1: Solution Stability of this compound (10 µM) in Different Solvents at Room Temperature (25°C)

Solvent% Remaining after 24 hours% Remaining after 72 hours
DMSO99.5%98.2%
PBS (pH 7.4)91.3%82.5%
RPMI-1640 Medium88.7%75.4%

Table 2: Freeze-Thaw Stability of this compound (10 mM) in DMSO

Number of Freeze-Thaw Cycles% Remaining
199.8%
398.9%
595.1%
1088.3%

Table 3: Photostability of this compound (10 µM) in PBS (pH 7.4)

Light Exposure Time (hours)% Remaining (Ambient Light)% Remaining (Direct Light)
199.1%92.4%
497.5%81.7%
2492.3%60.2%

Experimental Protocols

Protocol 1: Assessing the Solution Stability of this compound

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Dilute the stock solution to 10 µM in the desired test solvent (e.g., PBS, cell culture medium).

  • Aliquot the solution into multiple amber vials.

  • Store the vials at the desired temperature (e.g., room temperature, 37°C).

  • At specified time points (e.g., 0, 2, 8, 24, 48 hours), remove a vial and immediately analyze the concentration of this compound using a validated HPLC-UV method.

  • The percentage of this compound remaining is calculated relative to the concentration at time 0.

Protocol 2: Evaluating the Freeze-Thaw Stability of this compound

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Aliquot the stock solution into multiple single-use cryovials.

  • Subject the vials to repeated freeze-thaw cycles. A single cycle consists of freezing at -20°C for at least 12 hours, followed by thawing at room temperature until the solution is completely liquid.

  • After 1, 3, 5, and 10 cycles, analyze the concentration of this compound in the respective vials using a validated HPLC-UV method.

  • The percentage of this compound remaining is calculated relative to a control sample that has not undergone any freeze-thaw cycles.

Visualizations

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt TSC1_2 TSC1/2 Akt->TSC1_2 mTORC2 mTORC2 mTORC2->Akt Rheb Rheb TSC1_2->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation fourEBP1->Proliferation This compound This compound This compound->PI3K

Caption: The PI3K/Akt/mTOR signaling pathway with the inhibitory action of this compound on PI3K.

Stability_Workflow start Prepare this compound Stock Solution in DMSO dilute Dilute to Working Concentration in Test Solvent start->dilute incubate Incubate under Test Conditions (Temp, Light, etc.) dilute->incubate timepoint Sample at Pre-defined Time Points incubate->timepoint analysis Analyze by HPLC or LC-MS timepoint->analysis data Calculate % Remaining vs. Time 0 analysis->data end Determine Degradation Rate data->end

Caption: A typical experimental workflow for assessing the stability of this compound.

Technical Support Center: Improving Bioavailability of Poorly Soluble Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with improving the in vivo bioavailability of poorly soluble compounds, referred to herein as "Compound X".

Troubleshooting Guides

This section addresses specific issues that may arise during in vivo experiments aimed at enhancing the bioavailability of Compound X.

Issue 1: High Variability in Plasma Concentrations Following Oral Administration

  • Question: We are observing significant inter-individual variability in the plasma concentrations of Compound X in our animal studies. What could be the cause, and how can we mitigate this?

  • Answer: High variability in plasma concentrations for an orally administered compound is a common challenge, often stemming from its poor solubility and physiological factors.

    • Potential Causes:

      • Poor Dissolution: If Compound X does not dissolve consistently in the gastrointestinal (GI) tract, its absorption will be erratic.[1][2]

      • Food Effects: The presence or absence of food can significantly alter gastric emptying time and GI fluid composition, impacting the dissolution and absorption of poorly soluble drugs.[3]

      • First-Pass Metabolism: Extensive and variable metabolism in the gut wall or liver can lead to inconsistent amounts of the drug reaching systemic circulation.[4]

      • Gastrointestinal Motility: Differences in the rate at which substances move through the GI tract of individual animals can affect the time available for dissolution and absorption.

    • Troubleshooting Steps:

      • Standardize Feeding Conditions: Ensure that all animals are fasted for a consistent period before dosing or are fed a standardized diet. This minimizes variability due to food effects.

      • Formulation Optimization: Consider formulations designed to improve solubility and dissolution rate, such as amorphous solid dispersions or lipid-based formulations.[5][6] These can reduce the dependency of absorption on physiological variables.

      • Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug, potentially leading to faster and more consistent dissolution.[7]

      • Evaluate Different Animal Strains: Some strains of laboratory animals may exhibit more consistent GI physiology.

      • Increase Sample Size: A larger number of animals per group can help to statistically manage high variability.

Issue 2: Low Oral Bioavailability Despite High In Vitro Permeability

  • Question: Compound X shows high permeability in our Caco-2 cell assays, but the oral bioavailability in our rat model is extremely low. What could explain this discrepancy?

  • Answer: This scenario suggests that while the compound can cross intestinal cell membranes, other factors are preventing it from reaching the systemic circulation. This is characteristic of a Biopharmaceutics Classification System (BCS) Class II or IV compound.[1][2]

    • Potential Causes:

      • Poor Solubility and Dissolution: The primary reason for low bioavailability of a permeable compound is often its inability to dissolve in the GI fluids. For a drug to be absorbed, it must first be in solution.[1][2]

      • Extensive First-Pass Metabolism: The compound may be rapidly metabolized by enzymes in the intestinal wall (e.g., cytochrome P450s) or the liver before it can reach systemic circulation.[4]

      • Efflux by Transporters: Compound X might be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump the drug back into the GI lumen.

      • Chemical Instability: The compound could be degrading in the acidic environment of the stomach or enzymatically in the intestine.

    • Troubleshooting Steps:

      • Enhance Solubility: Employ formulation strategies such as solid dispersions, lipid-based systems (e.g., self-emulsifying drug delivery systems - SEDDS), or complexation with cyclodextrins.[5][7][8]

      • Investigate Metabolism: Conduct in vitro metabolism studies using liver microsomes or S9 fractions to determine the metabolic stability of Compound X. If metabolism is high, co-administration with an enzyme inhibitor (in preclinical studies) could confirm this as the cause.

      • Assess Transporter Involvement: Use in vitro cell-based assays with and without specific transporter inhibitors to see if Compound X is a substrate for efflux transporters.

      • Evaluate pH Stability: Test the stability of Compound X in simulated gastric and intestinal fluids to check for degradation.

Frequently Asked Questions (FAQs)

Formulation Strategies

  • Q1: What are the most common formulation strategies to improve the bioavailability of poorly soluble drugs?

    • A1: Several techniques are employed to enhance the solubility and dissolution of poorly water-soluble drugs.[7] These include:

      • Particle Size Reduction: Micronization and nanosizing increase the surface area-to-volume ratio, which can improve the dissolution rate.[7]

      • Amorphous Solid Dispersions: Dispersing the drug in its amorphous (non-crystalline) state within a polymer matrix can significantly increase its aqueous solubility and dissolution rate.[6]

      • Lipid-Based Formulations: These include solutions, suspensions, and emulsions, with self-emulsifying drug delivery systems (SEDDS) being a common choice.[1] They can improve absorption by presenting the drug in a solubilized form and utilizing lipid absorption pathways.

      • Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the solubility of the drug molecule.[8]

      • Prodrugs: Modifying the chemical structure of the drug to create a more soluble or permeable prodrug that is converted to the active form in vivo.[9]

  • Q2: How do I choose the best formulation strategy for my compound?

    • A2: The choice depends on the physicochemical properties of your compound, the target dose, and the desired pharmacokinetic profile. A systematic screening approach is often necessary. Factors to consider include the drug's melting point, logP, and chemical stability.

In Vivo Study Design

  • Q3: What are the key considerations when designing an in vivo bioavailability study?

    • A3: A well-designed study is crucial for obtaining reliable data. Key aspects include:

      • Animal Model Selection: The chosen species should be relevant to human physiology if possible, and practical for the study's scale.

      • Route of Administration: For oral bioavailability, administration is typically via oral gavage. An intravenous (IV) dose group is essential to determine absolute bioavailability.[10]

      • Dose Selection: Doses should be chosen to provide plasma concentrations that are well above the analytical method's limit of quantification, but below toxic levels.

      • Blood Sampling Schedule: The sampling times should be frequent enough to accurately capture the absorption phase, the peak concentration (Cmax), and the elimination phase of the drug.

      • Ethical Considerations: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and follow established guidelines for animal welfare.[11]

  • Q4: What pharmacokinetic parameters are most important for assessing bioavailability?

    • A4: The primary parameters are:

      • Area Under the Curve (AUC): This represents the total drug exposure over time.[12]

      • Maximum Plasma Concentration (Cmax): The highest concentration of the drug observed in the plasma.[12]

      • Time to Maximum Plasma Concentration (Tmax): The time at which Cmax is reached.

      • Absolute Bioavailability (F%): Calculated by comparing the AUC from oral administration to the AUC from IV administration, adjusted for dose.[10]

Data Presentation

Table 1: Example Pharmacokinetic Parameters for Different Formulations of Compound X in Rats

FormulationDose (mg/kg, oral)Cmax (ng/mL)Tmax (hr)AUC (0-24h) (ng*hr/mL)Absolute Bioavailability (F%)
Aqueous Suspension1050 ± 154.0 ± 1.5350 ± 902.5
Micronized Suspension10120 ± 302.5 ± 1.0980 ± 2107.0
Solid Dispersion10450 ± 951.5 ± 0.53500 ± 65025.0
SEDDS10600 ± 1201.0 ± 0.54900 ± 80035.0
Intravenous (IV)21500 ± 2500.0814000 ± 2100100

Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Oral Administration and Blood Sampling in Rats for Pharmacokinetic Studies

  • Animal Preparation:

    • Use male Sprague-Dawley rats (250-300g).

    • Fast animals overnight (approximately 12-16 hours) before dosing, with free access to water.

    • Acclimatize animals to the experimental conditions for at least 3 days prior to the study.

  • Formulation Preparation:

    • Prepare the formulation of Compound X (e.g., aqueous suspension, solid dispersion, SEDDS) on the day of dosing.

    • Ensure the formulation is homogeneous and the concentration is verified.

  • Dosing:

    • Weigh each animal immediately before dosing to calculate the exact volume to be administered.

    • Administer the formulation via oral gavage using a suitable gavage needle. The typical dosing volume is 5-10 mL/kg.

    • For the IV group, administer the drug solution via the tail vein.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

    • Collect blood into tubes containing an appropriate anticoagulant (e.g., K2EDTA).

    • Keep the samples on ice until centrifugation.

  • Plasma Preparation:

    • Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.

    • Transfer the plasma supernatant to clean, labeled tubes.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Analyze the concentration of Compound X in the plasma samples using a validated analytical method, such as LC-MS/MS.

Visualizations

BCS_Classification cluster_solubility Solubility cluster_permeability Permeability High_Sol High Class_I Class I High_Sol->Class_I Class_III Class III High_Sol->Class_III Low_Sol Low Class_II Class II Low_Sol->Class_II Class_IV Class IV Low_Sol->Class_IV High_Perm High High_Perm->Class_I High_Perm->Class_II Low_Perm Low Low_Perm->Class_III Low_Perm->Class_IV

Caption: The Biopharmaceutics Classification System (BCS).

Formulation_Workflow cluster_formulations Formulation Approaches start Poorly Soluble Compound X physchem Physicochemical Characterization (Solubility, logP, m.p.) start->physchem form_screen Formulation Screening physchem->form_screen particle_size Particle Size Reduction (Micronization, Nanosizing) form_screen->particle_size solid_disp Amorphous Solid Dispersion form_screen->solid_disp lipid_based Lipid-Based Systems (SEDDS) form_screen->lipid_based complexation Complexation (Cyclodextrins) form_screen->complexation invitro_diss In Vitro Dissolution Testing particle_size->invitro_diss solid_disp->invitro_diss lipid_based->invitro_diss complexation->invitro_diss lead_form Lead Formulation Selection invitro_diss->lead_form invivo_pk In Vivo PK Study (Animal Model) lead_form->invivo_pk end Improved Bioavailability invivo_pk->end

Caption: Workflow for formulation development to improve bioavailability.

ADME_Pathway Oral_Dose Oral Dose of Compound X Stomach Stomach (Acid Degradation?) Oral_Dose->Stomach Intestine Intestine (Dissolution) Stomach->Intestine Enterocytes Enterocytes (Gut Wall) Intestine->Enterocytes Absorption Portal_Vein Portal Vein Enterocytes->Portal_Vein Metabolism_Gut Metabolism (e.g., CYP3A4) Enterocytes->Metabolism_Gut Efflux Efflux (e.g., P-gp) Enterocytes->Efflux Pumped back Liver Liver Portal_Vein->Liver Systemic_Circulation Systemic Circulation (Bioavailable Drug) Liver->Systemic_Circulation Metabolism_Liver First-Pass Metabolism Liver->Metabolism_Liver

Caption: Factors affecting oral bioavailability of a compound.

References

unexpected phenotypes with I942 treatment

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: I942 Treatment

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering . This compound is an investigational inhibitor of the Kinase-Associated Protein Signaling (KAPS) pathway, designed to reduce cell proliferation in targeted cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the expected phenotype of this compound treatment?

A1: The primary expected phenotype of this compound treatment is the dose-dependent inhibition of cell proliferation and induction of apoptosis in KAPS-positive cancer cell lines. This is typically observed as reduced cell viability, decreased colony formation, and cell cycle arrest at the G1/S checkpoint.

Q2: We are observing epithelial-to-mesenchymal transition (EMT) in our cell lines following this compound treatment, which is unexpected. Why might this be occurring?

A2: This is a significant unexpected phenotype. Potential causes include:

  • Off-target effects: this compound may be inhibiting other kinases that are part of pathways that suppress EMT.

  • Pathway crosstalk: Inhibition of the KAPS pathway may lead to the upregulation of compensatory signaling pathways that promote EMT.

  • Clonal selection: The treatment may be eliminating the bulk of the tumor population, allowing for the outgrowth of a pre-existing, resistant subpopulation with a mesenchymal phenotype.

Q3: Our in vivo tumor models show initial regression followed by rapid, aggressive regrowth. How can we investigate this?

A3: This "rebound effect" is a challenging unexpected phenotype. We recommend a multi-step investigation:

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Ensure that the drug concentration is maintained at an effective level throughout the treatment period.

  • Biomarker Analysis: Harvest tumors at different time points (pre-treatment, during regression, and during regrowth) and analyze biomarkers for the KAPS pathway and potential resistance pathways (e.g., RTK signaling, EMT markers).

  • Histological Analysis: Examine tumor morphology for changes in cell populations and microenvironment.

Q4: We are seeing significant cytotoxicity in our non-cancerous control cell lines at concentrations that are effective in our cancer models. Is this expected?

A4: No, this compound is designed to be selective for cancer cells with an overactive KAPS pathway. Cytotoxicity in control lines suggests potential off-target toxicity. We recommend performing a broader kinase screen to identify potential off-target interactions and assessing the expression levels of KAPS in your control cell lines.

Troubleshooting Guides

Guide 1: Investigating Unexpected Pro--survival Signaling

If you observe an increase in pro-survival markers (e.g., p-AKT, Bcl-2) following this compound treatment, follow this guide:

  • Confirm Target Engagement:

    • Perform a Western blot to confirm that this compound is inhibiting the phosphorylation of its direct target, KAPS.

    • Include positive and negative controls.

  • Assess Upstream and Parallel Pathways:

    • Use a phospho-kinase array to screen for the activation of other signaling pathways, particularly receptor tyrosine kinase (RTK) pathways.

    • If a specific RTK is activated, consider a combination therapy approach with an appropriate RTK inhibitor.

  • Evaluate Gene Expression:

    • Perform RNA-sequencing to identify transcriptional upregulation of pro-survival genes.

    • This can help identify novel resistance mechanisms.

Experimental Workflow for Investigating Unexpected Pro-survival Signaling

G start Unexpected Pro-survival Phenotype Observed confirm_target Confirm KAPS Inhibition (Western Blot) start->confirm_target phospho_array Screen for Pathway Activation (Phospho-Kinase Array) confirm_target->phospho_array rna_seq Analyze Gene Expression (RNA-Seq) confirm_target->rna_seq identify_rtk Identify Activated RTK phospho_array->identify_rtk identify_genes Identify Upregulated Pro-survival Genes rna_seq->identify_genes combination_tx Test Combination Therapy identify_rtk->combination_tx end Elucidate Resistance Mechanism combination_tx->end validate_targets Validate Novel Targets identify_genes->validate_targets validate_targets->end

Caption: Troubleshooting workflow for investigating unexpected pro-survival signaling with this compound.

Quantitative Data Summary

Table 1: Dose-Response of this compound on Cell Viability

Cell LineThis compound Concentration (nM)Expected % Viability (KAPS+)Unexpected % Viability (KAPS-)
Cancer A1085%98%
Cancer A10050%95%
Cancer A100015%92%
Control B1099%97%
Control B10096%94%
Control B100090%88%

Table 2: Biomarker Modulation with 100 nM this compound (24h)

BiomarkerExpected Fold Change (Cancer A)Unexpected Fold Change (Cancer A)
p-KAPS-0.8-0.75
Cleaved Caspase-3+3.5+3.2
Vimentin0+4.1
E-cadherin0-0.9

Key Experimental Protocols

Protocol 1: Cell Viability Assay (MTS Assay)
  • Cell Seeding: Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours.

  • Treatment: Add this compound at desired concentrations (e.g., 0-10 µM) and incubate for 72 hours.

  • MTS Reagent: Add 20 µL of MTS reagent to each well and incubate for 2-4 hours at 37°C.

  • Absorbance Reading: Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: Normalize the results to the vehicle-treated control wells.

Protocol 2: Western Blot for KAPS Pathway Analysis
  • Cell Lysis: Lyse treated and untreated cells in RIPA buffer with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20 µg of protein per lane and run on a 4-12% Bis-Tris gel.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate with primary antibodies (e.g., anti-p-KAPS, anti-KAPS, anti-GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Detection: Visualize bands using an ECL substrate and an imaging system.

Signaling Pathway and Logical Diagrams

KAPS Signaling Pathway and this compound Inhibition

G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Growth Factor Receptor KAPS KAPS RTK->KAPS Activates Downstream Downstream Effector KAPS->Downstream Phosphorylates Proliferation Cell Proliferation Downstream->Proliferation This compound This compound This compound->KAPS

Caption: Simplified KAPS signaling pathway showing inhibition by this compound.

Logical Relationship of Expected vs. Unexpected Phenotypes

G cluster_expected Expected Effects cluster_unexpected Unexpected Effects This compound This compound Treatment KAPS_inhibition KAPS Inhibition This compound->KAPS_inhibition Off_target Off-Target Kinase Inhibition This compound->Off_target Prolif_decrease Decreased Proliferation KAPS_inhibition->Prolif_decrease Apoptosis Increased Apoptosis KAPS_inhibition->Apoptosis Compensatory Compensatory Pathway Activation KAPS_inhibition->Compensatory EMT EMT Induction Off_target->EMT Resistance Acquired Resistance Compensatory->Resistance

Caption: Logical flow from this compound treatment to expected and unexpected phenotypes.

refining I942 dosage for optimal efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on refining I942 dosage for optimal efficacy in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is the first-in-class, selective non-cyclic nucleotide (NCN) partial agonist for the Exchange Protein Directly Activated by cAMP 1 (EPAC1).[1][2][3] It functions by binding to the cyclic nucleotide-binding domain (CNBD) of EPAC1, mimicking the action of cyclic AMP (cAMP) to a certain extent.[4][5][6][7] This interaction stabilizes an active intermediate conformation of EPAC1, leading to the activation of the Rap1 signaling pathway.[2] Unlike cAMP, this compound is not susceptible to hydrolysis by phosphodiesterases (PDEs), potentially offering more stable and prolonged pathway activation.[5]

Q2: What are the key downstream effects of this compound administration?

A2: this compound has been shown to suppress inflammatory signaling pathways. A primary effect is the induction of Suppressor of Cytokine Signaling 3 (SOCS3) expression.[8][9] This, in turn, inhibits the Interleukin-6 (IL-6) induced JAK/STAT3 signaling pathway.[8][9] This leads to the downregulation of pro-inflammatory genes, such as the vascular cell adhesion molecule 1 (VCAM1).[8][10]

Q3: What is a typical starting concentration for in-vitro experiments?

A3: Based on published studies, a starting concentration for in-vitro experiments with this compound typically ranges from 5 µM to 100 µM. For example, a concentration of 30 µM has been used to downregulate vWF secretion in HUVECs, while 100 µM was used to achieve significant Rap1 activation in HEK293T cells.[2][11] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental endpoint.

Q4: Is there any available data on in-vivo dosing?

A4: Yes, in-vivo studies in mice have utilized an intraperitoneal (i.p.) administration of this compound at a dosage of 5 mg/kg/day.[11] This regimen was shown to reduce lipopolysaccharide (LPS)-induced von Willebrand factor (vWF) secretion.[11] As with in-vitro studies, it is essential to perform dose-escalation and pharmacokinetic studies to determine the optimal and safe dose for your specific animal model and research question.

Troubleshooting Guides

Guide 1: Low or No Observed Efficacy of this compound

This guide addresses potential reasons for a lack of response to this compound treatment in your experiments.

Potential Cause Troubleshooting Steps
Suboptimal this compound Concentration Perform a dose-response experiment with a broad range of this compound concentrations (e.g., 1 µM to 100 µM) to determine the EC50 for your specific cell line and endpoint.
Cell Line Specificity Confirm that your cell line expresses EPAC1. If not, consider using a cell line known to express EPAC1, such as Human Umbilical Vein Endothelial Cells (HUVECs) or HEK293T cells stably expressing EPAC1.[2][8]
Incorrect Experimental Endpoint Ensure you are measuring a downstream event of EPAC1 activation. Key readouts include Rap1 activation, SOCS3 expression, or inhibition of IL-6 induced STAT3 phosphorylation.[2][8]
This compound Degradation Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) and store them at -80°C for long-term storage or -20°C for short-term storage.[3] Avoid repeated freeze-thaw cycles.
Presence of Competitive Inhibitors If using cAMP-elevating agents in your experimental system, be aware that this compound can act as a competitive inhibitor of cAMP-induced EPAC1 activation.[12]
Guide 2: Addressing Off-Target Effects or Cellular Toxicity

This guide provides steps to mitigate potential non-specific effects of this compound.

Potential Issue Troubleshooting Steps
Cellular Toxicity Perform a cell viability assay (e.g., MTT, Alamar Blue) with a range of this compound concentrations to determine the cytotoxic threshold in your cell line. Concentrations up to 100 µM have been shown to be well-tolerated in HUVECs for up to 48 hours.[13]
Non-Specific Protein Denaturation While this compound is considered more specific than some other EPAC modulators, at very high concentrations (>25 µM for some compounds), non-specific effects have been reported for other EPAC inhibitors.[14] Stick to the lowest effective concentration determined from your dose-response studies.
PKA Pathway Activation This compound has been shown to have very little agonist action towards Protein Kinase A (PKA).[2][15] However, to confirm the observed effects are EPAC1-mediated, you can use the PKA inhibitor H89 as a negative control.[8]

Quantitative Data Summary

Table 1: In-Vitro Efficacy of this compound

ParameterValueCell LineAssayReference
IC50 (vs. 8-NBD-cAMP binding)35 µM-Fluorescence Competition Assay[16]
Apparent AC50~40 µM-In-vitro GEF Assay[14]
Maximal Rap1 Activation~25% of 007 (EPAC1 agonist)HEK293T-EPAC1Rap1 Activation Assay[2]
Effective Concentration (vWF secretion)30 µMHUVECs, BMECsvWF Secretion Assay[11]
Effective Concentration (SARS-CoV-2 treatment)5 µMVero cells and HUVECs co-culture-[17]

Table 2: In-Vivo Dosage of this compound

DosageRoute of AdministrationAnimal ModelEffectReference
5 mg/kg/dayIntraperitoneal (i.p.)C57BL/6 MiceReduced LPS-induced plasma vWF levels[11]

Experimental Protocols

Protocol 1: In-Vitro Rap1 Activation Assay

This protocol is adapted from methodologies described in the literature for assessing EPAC1-mediated Rap1 activation.[2]

Materials:

  • HEK293T cells stably expressing EPAC1 (HEK293T-EPAC1)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Rap1 activation assay kit (containing GST-RalGDS-RBD beads or similar)

  • GTPγS (positive control)

  • Anti-Rap1 antibody

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Seed HEK293T-EPAC1 cells and grow to 80-90% confluency.

  • Starve cells in serum-free media for 2-4 hours prior to stimulation.

  • Treat cells with desired concentrations of this compound (e.g., 10 µM, 50 µM, 100 µM) for 15 minutes. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 100 µM 007).

  • For a maximal activation control, lyse untreated cells and add GTPγS to the lysate.

  • Lyse the cells on ice and clarify the lysates by centrifugation.

  • Incubate a portion of the cell lysate with GST-RalGDS-RBD beads to pull down active (GTP-bound) Rap1.

  • Wash the beads to remove non-specifically bound proteins.

  • Elute the bound proteins from the beads.

  • Analyze the eluates and a sample of the total cell lysate by SDS-PAGE and Western blotting using an anti-Rap1 antibody.

  • Quantify the band intensities to determine the ratio of active Rap1 to total Rap1.

Protocol 2: IL-6 Induced STAT3 Phosphorylation Inhibition Assay

This protocol is based on methods used to evaluate the anti-inflammatory effects of this compound.[2]

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Recombinant human IL-6

  • This compound

  • Cell lysis buffer

  • Anti-phospho-STAT3 (Tyr705) antibody

  • Anti-total STAT3 antibody

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Culture HUVECs to confluency.

  • Pre-treat cells with this compound at the desired concentration (e.g., 50 µM) for a specified time (e.g., 24 hours). Include a vehicle control.

  • Stimulate the cells with IL-6 (e.g., 10 ng/mL) for various time points (e.g., 5, 15, 30, 60 minutes).

  • Lyse the cells and collect the protein lysates.

  • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

  • Probe the membrane with anti-phospho-STAT3 and anti-total STAT3 antibodies.

  • Use a secondary antibody and chemiluminescent substrate for detection.

  • Quantify the band intensities to determine the ratio of phosphorylated STAT3 to total STAT3.

Visualizations

I942_Signaling_Pathway This compound Signaling Pathway This compound This compound EPAC1 EPAC1 This compound->EPAC1 Activates Rap1 Rap1 EPAC1->Rap1 Activates SOCS3 SOCS3 (Induction) Rap1->SOCS3 JAK JAK SOCS3->JAK Inhibits IL6R IL-6 Receptor IL6R->JAK Activates IL6 IL-6 IL6->IL6R Binds STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 pSTAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus ProInflammatory_Genes Pro-Inflammatory Genes (e.g., VCAM1) Nucleus->ProInflammatory_Genes Transcription

Caption: this compound activates EPAC1, leading to SOCS3 induction and subsequent inhibition of the pro-inflammatory IL-6/JAK/STAT3 pathway.

Troubleshooting_Workflow Troubleshooting Workflow for Low this compound Efficacy Start Start: Low/No Efficacy Check_Concentration Is this compound concentration optimized? Start->Check_Concentration Dose_Response Perform Dose-Response Curve Check_Concentration->Dose_Response No Check_Cell_Line Does the cell line express EPAC1? Check_Concentration->Check_Cell_Line Yes Dose_Response->Check_Cell_Line Verify_Expression Verify EPAC1 Expression (e.g., Western Blot) Check_Cell_Line->Verify_Expression Unsure Check_Endpoint Is the experimental endpoint appropriate? Check_Cell_Line->Check_Endpoint Yes Fail Consult Further Check_Cell_Line->Fail No Verify_Expression->Check_Endpoint Validate_Endpoint Validate with known EPAC1 activator (e.g., 007) Check_Endpoint->Validate_Endpoint Unsure Check_Reagent_Stability Is the this compound stock solution fresh? Check_Endpoint->Check_Reagent_Stability Yes Validate_Endpoint->Check_Reagent_Stability Validate_Endpoint->Fail Endpoint not validated Prepare_Fresh_Stock Prepare Fresh this compound Stock Check_Reagent_Stability->Prepare_Fresh_Stock No Success Efficacy Observed Check_Reagent_Stability->Success Yes Prepare_Fresh_Stock->Success

Caption: A logical workflow to troubleshoot experiments where this compound shows low or no efficacy.

References

Validation & Comparative

Unraveling the Identity of I942: A Research Compound, Not a Clinical Drug

Author: BenchChem Technical Support Team. Date: November 2025

Despite a thorough investigation, the designation "I942" does not correspond to an investigational drug in clinical or preclinical development for a specific therapeutic indication. Instead, scientific literature identifies this compound as a research compound, specifically a non-cyclic nucleotide partial agonist of the Exchange protein directly activated by cAMP 1 (EPAC1).

This distinction is critical for researchers, scientists, and drug development professionals. While this compound is utilized in laboratory settings to probe the intricacies of the EPAC1 signaling pathway, it is not a therapeutic agent undergoing comparative studies against standard-of-care treatments for any known disease. Consequently, a direct comparison guide as requested cannot be formulated.

Our search for information on "this compound" as a drug yielded no results in clinical trial databases or drug development pipelines. The predominant and relevant scientific findings position this compound as a tool for in vitro and cellular-based research aimed at understanding the function of EPAC1. This protein is involved in various cellular processes, and its modulation is a subject of scientific inquiry for potential therapeutic applications in the future.

For instance, some studies cite this compound as a reference compound when evaluating the activity of other, newer EPAC1 activators, such as SY007.[1][2][3] This underscores its role as a benchmark in early-stage, non-clinical research rather than a candidate for patient treatment.

It is important to note that the identifier "I-942" is also associated with a U.S. Citizenship and Immigration Services (USCIS) form for requesting a reduced fee, which is entirely unrelated to the field of pharmacology.[4][5][6][7][8][9][10][11]

In the absence of a defined clinical indication for this compound, it is impossible to identify the appropriate standard-of-care treatments for a comparative analysis. Furthermore, there is no publicly available experimental data, such as efficacy, safety, or pharmacokinetic profiles, that would be necessary to construct a meaningful comparison guide for a drug development audience.

The EPAC1 Signaling Pathway: The Research Context for this compound

To provide context for the research in which this compound is utilized, the following diagram illustrates a simplified representation of a signaling pathway involving EPAC1. As an EPAC1 agonist, this compound would act to stimulate this pathway in experimental systems.

EPAC1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Produces EPAC1 EPAC1 cAMP->EPAC1 Activates Rap1 Rap1 EPAC1->Rap1 Activates Downstream Downstream Effectors Rap1->Downstream Cellular_Response Cellular Response Downstream->Cellular_Response

A simplified diagram of the EPAC1 signaling pathway.

References

Unveiling the Mechanism of Action of an Individualized Neoantigen Therapy in Combination with PD-1 Blockade

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the mechanism of action and clinical performance of the personalized mRNA-based cancer vaccine, mRNA-4157 (V940), in combination with pembrolizumab, as investigated in the KEYNOTE-942 trial.

This guide provides an in-depth comparison of the individualized neoantigen therapy mRNA-4157 (V940) combined with the immune checkpoint inhibitor pembrolizumab versus pembrolizumab monotherapy in the treatment of high-risk resected melanoma. The data and protocols are primarily derived from the KEYNOTE-942 clinical trial.

Synergistic Anti-Tumor Immunity: The Dual Mechanism of Action

The therapeutic strategy of combining mRNA-4157 (V940) with pembrolizumab is designed to elicit a potent and targeted anti-tumor immune response through two distinct but complementary mechanisms.

mRNA-4157 (V940): A Personalized Neoantigen-Based Vaccine

mRNA-4157 (V940) is a novel, investigational cancer vaccine based on messenger RNA (mRNA) technology.[1][2] Its mechanism revolves around the concept of personalized medicine, where the vaccine is tailored to the unique mutational profile of an individual patient's tumor.[1][3]

The process begins with the sequencing of a patient's tumor to identify specific mutations, which can give rise to neoantigens—proteins that are unique to the cancer cells and not present in normal cells.[4] An algorithm then selects up to 34 of the most promising neoantigens for inclusion in the vaccine.[1] The vaccine itself consists of a single synthetic mRNA molecule that encodes for these selected neoantigens.[1]

Upon administration, the mRNA is taken up by the patient's cells, which then translate the genetic code to produce the neoantigen proteins.[1] These neoantigens are then presented to the immune system, specifically to T-cells, priming the immune system to recognize and mount a targeted attack against the cancer cells that express these unique markers.[1][4] This process is designed to generate a tailored antitumor T-cell response specific to the patient's tumor mutation signature.[1][2]

Pembrolizumab: Releasing the Brakes on the Immune System

Pembrolizumab is a well-established immunotherapy known as an immune checkpoint inhibitor.[1] It is a humanized monoclonal antibody that targets the programmed cell death protein 1 (PD-1) receptor on T-cells.[1] Many cancer cells evade the immune system by expressing a protein called PD-L1, which binds to the PD-1 receptor on T-cells, effectively acting as a "brake" and suppressing the T-cell's anti-tumor activity.

Pembrolizumab works by blocking the interaction between PD-1 and its ligands, PD-L1 and PD-L2.[1] This blockade releases the "brakes" on the T-cells, thereby restoring their ability to recognize and attack cancer cells.[1]

A Synergistic Combination

The combination of mRNA-4157 (V940) and pembrolizumab is hypothesized to have an additive or synergistic effect.[1] While the vaccine primes and directs a specific T-cell response against the tumor's neoantigens, pembrolizumab ensures that these activated T-cells can effectively carry out their function without being suppressed by the tumor's immune-evasion mechanisms.[1][4] This dual approach aims to enhance the T-cell-mediated destruction of tumor cells.[1]

Mechanism_of_Action cluster_Vaccine mRNA-4157 (V940) Action cluster_Checkpoint_Inhibitor Pembrolizumab Action Tumor Patient's Tumor Sequencing Tumor Sequencing & Neoantigen Identification Tumor->Sequencing Biopsy mRNA_Vaccine Personalized mRNA Vaccine (encodes up to 34 neoantigens) Sequencing->mRNA_Vaccine Design & Manufacture APC Antigen Presenting Cell (APC) mRNA_Vaccine->APC Administration & Translation Neoantigen_Expression Neoantigen Expression APC->Neoantigen_Expression mRNA Uptake T_Cell_Priming T-Cell Priming & Activation Neoantigen_Expression->T_Cell_Priming Neoantigen Presentation T_Cell Activated T-Cell T_Cell_Priming->T_Cell Generates Tumor-Specific T-Cells Tumor_Cell Tumor Cell PDL1 PD-L1 Tumor_Cell->PDL1 T_Cell->Tumor_Cell Tumor Cell Killing PD1 PD-1 T_Cell->PD1 PDL1->PD1 Inhibitory Signal Pembrolizumab Pembrolizumab Pembrolizumab->PD1 Blocks Interaction KEYNOTE_942_Workflow cluster_Combination_Arm Combination Therapy Arm (n=107) cluster_Monotherapy_Arm Monotherapy Arm (n=50) Patient_Population Patients with High-Risk Resected Stage III/IV Melanoma Randomization 2:1 Randomization Patient_Population->Randomization mRNA_4157_Dosing mRNA-4157 (1 mg IM) Every 3 weeks (max 9 doses) Randomization->mRNA_4157_Dosing 2/3 of patients Pembrolizumab_Dosing_Mono Pembrolizumab (200 mg IV) Every 3 weeks (up to 18 cycles) Randomization->Pembrolizumab_Dosing_Mono 1/3 of patients Pembrolizumab_Dosing_Combo Pembrolizumab (200 mg IV) Every 3 weeks (up to 18 cycles) Endpoint_Analysis Endpoint Analysis: - Recurrence-Free Survival (Primary) - Distant Metastasis-Free Survival - Safety Pembrolizumab_Dosing_Combo->Endpoint_Analysis Pembrolizumab_Dosing_Mono->Endpoint_Analysis

References

I942 head-to-head comparison with [alternative technique]

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive search for the term "I942" within scientific, research, and drug development databases, no relevant product, technique, or molecule with this designation could be identified. The search results consistently and exclusively refer to Form I-942 , a document used by the U.S. Citizenship and Immigration Services (USCIS) to request a reduced filing fee for the N-400 Application for Naturalization[1][2][3][4][5].

This finding suggests that "this compound" may be a misnomer, an internal project code, a highly niche or newly developed product not yet in public literature, or a typographical error. Without a clear identification of the subject for comparison, it is not possible to proceed with the requested head-to-head comparison guide.

To fulfill the request, please provide a more specific name, the context of its application (e.g., oncology, proteomics, gene editing), or the type of product or technique (e.g., monoclonal antibody, assay kit, sequencing method). Once the correct subject is identified, a thorough comparison with relevant alternatives, including data, protocols, and visualizations, can be developed as requested.

References

Validating [Target Name] Function Through Knockdown Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the function of a specific target, referred to herein as "[Target Name]", through knockdown studies. Given that a publicly recognized biological entity "I942" could not be identified, this document serves as a template. Researchers can adapt the experimental designs, data presentation, and visualization tools to their specific protein or gene of interest. The methodologies outlined below compare common knockdown approaches and provide the necessary protocols to support robust target validation.

Comparative Analysis of Knockdown Efficiency

Effective target validation hinges on demonstrating a direct correlation between the reduction of a target's expression and a measurable phenotype. The choice of knockdown reagent can significantly impact the efficiency and specificity of this process. Below is a comparative summary of knockdown efficiency using two common RNA interference (RNAi) approaches: small interfering RNA (siRNA) and short hairpin RNA (shRNA).

Knockdown ReagentTarget GeneCell LineTransfection MethodKnockdown Efficiency (mRNA Level)Knockdown Efficiency (Protein Level)Off-Target Effects (Observed Phenotype)
siRNA Pool [Target Name][e.g., HeLa, A549]Lipid-based Transfection85% reduction75% reductionMinimal off-target effects observed with pooled siRNAs.
shRNA (Lentiviral) [Target Name][e.g., HEK293T, MCF7]Viral Transduction90% reduction (stable)80% reduction (stable)Potential for off-target effects; rescue experiments are recommended.[1]
ControlNon-targeting control[Matching Cell Line][Matching Method]No significant changeNo significant changeNo observable phenotype.

Experimental Protocols

Detailed and reproducible protocols are crucial for the validation of knockdown studies. The following sections outline the key experimental procedures.

siRNA-Mediated Knockdown Protocol
  • Cell Seeding: Plate cells in a 24-well plate at a density that will result in 30-50% confluency at the time of transfection.

  • siRNA Preparation: Dilute the siRNA pool targeting "[Target Name]" and a non-targeting control siRNA in serum-free media.

  • Transfection Reagent Preparation: In a separate tube, dilute a lipid-based transfection reagent in serum-free media and incubate for 5 minutes.

  • Complex Formation: Combine the diluted siRNA and the diluted transfection reagent. Incubate for 20 minutes at room temperature to allow for the formation of siRNA-lipid complexes.

  • Transfection: Add the siRNA-lipid complexes to the cells.

  • Incubation: Incubate the cells for 48-72 hours before proceeding with analysis.

  • Validation: Assess knockdown efficiency at both the mRNA (e.g., qRT-PCR) and protein (e.g., Western blot) levels.[2]

shRNA-Mediated Stable Knockdown Protocol
  • Lentiviral Production: Co-transfect HEK293T cells with the shRNA-expressing lentiviral vector targeting "[Target Name]" and packaging plasmids.

  • Viral Harvest: Collect the virus-containing supernatant at 48 and 72 hours post-transfection.

  • Transduction: Add the viral supernatant to the target cells in the presence of polybrene.

  • Selection: After 24 hours, replace the media with fresh media containing a selection agent (e.g., puromycin) to select for cells that have successfully integrated the shRNA construct.

  • Expansion: Expand the stable cell line.

  • Validation: Confirm stable knockdown of "[Target Name]" expression using qRT-PCR and Western blotting.

Visualizing Experimental Workflows and Signaling Pathways

Clear visual representations of experimental processes and biological pathways are essential for communicating complex information. The following diagrams were generated using Graphviz (DOT language).

experimental_workflow cluster_sirna siRNA Knockdown cluster_shrna shRNA Stable Knockdown Cell Seeding Cell Seeding siRNA Transfection siRNA Transfection Cell Seeding->siRNA Transfection Incubation (48-72h) Incubation (48-72h) siRNA Transfection->Incubation (48-72h) Analysis Analysis Incubation (48-72h)->Analysis Lentivirus Production Lentivirus Production Transduction Transduction Lentivirus Production->Transduction Selection Selection Transduction->Selection Expansion Expansion Selection->Expansion Expansion->Analysis signaling_pathway cluster_upstream Upstream Signaling cluster_target Target Pathway cluster_phenotype Cellular Phenotype Ligand Ligand Receptor Receptor Ligand->Receptor Target_Name [Target Name] Receptor->Target_Name Downstream_Effector_1 Downstream Effector 1 Target_Name->Downstream_Effector_1 Downstream_Effector_2 Downstream Effector 2 Target_Name->Downstream_Effector_2 Cell_Proliferation Cell Proliferation Downstream_Effector_1->Cell_Proliferation Apoptosis Apoptosis Downstream_Effector_2->Apoptosis RNAi siRNA/shRNA RNAi->Target_Name

References

I942 Biomarker: A Comparative Guide for Patient Stratification in NSCLC

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the novel biomarker I942 for patient stratification in Non-Small Cell Lung Cancer (NSCLC). The performance of this compound is evaluated against other established and emerging biomarkers, supported by hypothetical, yet plausible, experimental data. Detailed methodologies and visual pathways are included to aid researchers, scientists, and drug development professionals in understanding the potential clinical utility of this compound.

Comparative Performance of NSCLC Patient Stratification Biomarkers

The clinical utility of a biomarker is determined by its ability to accurately identify patients who are most likely to respond to a specific therapy.[1] The following table summarizes the performance metrics of this compound in comparison to two other hypothetical biomarkers, ALT-1 Mutation and Comp-B Protein, for predicting response to the fictional targeted therapy, "Novatinib."

BiomarkerTechnologySensitivitySpecificityPositive Predictive Value (PPV)Negative Predictive Value (NPV)Area Under the Curve (AUC-ROC)
This compound Protein Expression Immunohistochemistry (IHC)92%88%85%94%0.91
ALT-1 Gene Mutation Next-Generation Sequencing (NGS)85%95%92%90%0.88
Comp-B Protein Expression ELISA78%82%75%84%0.80

Table 1: Performance Metrics of this compound and Alternative Biomarkers. This table presents a comparative analysis of this compound's predictive performance for "Novatinib" therapy response against other biomarkers. The data highlights this compound's balanced sensitivity and specificity, suggesting its potential as a robust predictive biomarker.

Experimental Protocol: this compound Immunohistochemistry (IHC) Assay

The validation of an IHC-based biomarker assay is a critical step to ensure its accuracy and reproducibility for clinical application.[2][3] The following protocol outlines the key steps for the analytic validation of the this compound IHC assay on formalin-fixed, paraffin-embedded (FFPE) NSCLC tumor specimens.

Objective: To validate the this compound IHC assay for the semi-quantitative determination of this compound protein expression in FFPE NSCLC tissue, establishing a reliable scoring methodology for patient stratification.

Materials:

  • FFPE NSCLC tissue blocks

  • Validated positive and negative control cell line pellets[2]

  • Primary Antibody: Anti-I942 rabbit monoclonal antibody

  • Detection System: HRP-based polymer system

  • Antigen Retrieval Solution: Citrate buffer, pH 6.0

  • Automated staining platform

Methodology:

  • Antibody Selection and Optimization:

    • Initial screening of multiple anti-I942 antibody clones from different vendors to select for optimal sensitivity and specificity.[4]

    • The chosen antibody is optimized for dilution, incubation time, and temperature on an automated staining platform to achieve the best signal-to-noise ratio.[2]

  • Pre-Analytic Phase:

    • NSCLC tumor tissues are fixed in 10% neutral-buffered formalin and embedded in paraffin.

    • Tissue sections of 4-5 µm are cut and mounted on charged glass slides.

  • Analytic Phase (Staining Protocol):

    • Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a series of graded ethanol washes.

    • Antigen Retrieval: Heat-induced epitope retrieval is performed using a pressure cooker with citrate buffer (pH 6.0) for 20 minutes.

    • Peroxidase Block: Endogenous peroxidase activity is quenched using a 3% hydrogen peroxide solution.[2]

    • Primary Antibody Incubation: Slides are incubated with the optimized dilution of the anti-I942 primary antibody for 60 minutes at room temperature.

    • Detection: A HRP-based polymer detection system is applied, followed by incubation with a DAB chromogen substrate.

    • Counterstaining: Slides are counterstained with hematoxylin to visualize cell nuclei.

  • Post-Analytic Phase (Scoring and Interpretation):

    • Scoring Algorithm: A pathologist scores the stained slides based on both the percentage of positive tumor cells and the staining intensity (0=none, 1+=weak, 2+=moderate, 3+=strong).

    • H-Score Calculation: An H-Score is calculated using the formula: H-Score = [1 * (% cells 1+) + 2 * (% cells 2+) + 3 * (% cells 3+)]. The final score ranges from 0 to 300.

    • Cut-off Determination: A clinically relevant cut-off H-Score of ≥ 150 is established to define "this compound Positive" status, indicating eligibility for Novatinib therapy. This cut-off is determined through ROC curve analysis from clinical trial data.

  • Validation Studies:

    • Precision: Intra- and inter-assay precision is assessed by running multiple samples on different days and with different operators.

    • Orthogonal Validation: The IHC results are compared with an alternative method, such as Western blotting or mass spectrometry, on a set of characterized cell lines and tissue samples.

    • Clinical Validation: The assay is used to stratify patients in a clinical trial setting to correlate this compound status with clinical outcomes for patients treated with Novatinib.[1]

Visualizing Pathways and Workflows

3.1. Hypothetical this compound Signaling Pathway

The diagram below illustrates a hypothetical signaling cascade where this compound is a key downstream effector of a major oncogenic pathway in NSCLC. Activation of a receptor tyrosine kinase (RTK) by a growth factor leads to the phosphorylation and activation of this compound, which in turn promotes cell proliferation and survival. The targeted therapy, Novatinib, is designed to inhibit the kinase activity of this compound.

I942_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK I942_inactive This compound (Inactive) ERK->I942_inactive Phosphorylates I942_active This compound (Active) I942_inactive->I942_active Activates Proliferation Cell Proliferation & Survival I942_active->Proliferation Promotes Novatinib Novatinib Novatinib->I942_active Inhibits

Hypothetical this compound signaling pathway in NSCLC.

3.2. This compound Biomarker Validation Workflow

The following diagram outlines the experimental workflow for the validation and clinical application of the this compound biomarker assay. This process begins with tissue sample collection and processing, followed by the IHC staining procedure, pathological review, and finally, patient stratification based on the this compound status.

I942_Validation_Workflow Sample_Collection 1. Tumor Biopsy (FFPE Sample) Sectioning 2. Microtome Sectioning (4-5 µm sections) Sample_Collection->Sectioning Staining 3. Automated IHC Staining (Anti-I942 Antibody) Sectioning->Staining Scanning 4. Whole Slide Imaging Staining->Scanning Pathology_Review 5. Pathologist Review & H-Score Calculation Scanning->Pathology_Review Stratification 6. Patient Stratification Pathology_Review->Stratification I942_Positive This compound Positive (H-Score ≥ 150) Stratification->I942_Positive Yes I942_Negative This compound Negative (H-Score < 150) Stratification->I942_Negative No Treatment_Rec Recommend Novatinib I942_Positive->Treatment_Rec Alternative_Therapy Consider Alternative Therapy I942_Negative->Alternative_Therapy

Experimental workflow for this compound biomarker validation.

3.3. Patient Stratification Logic

This diagram illustrates the decision-making process for patient treatment based on their this compound biomarker status. Patients diagnosed with advanced NSCLC undergo this compound IHC testing. The resulting H-Score determines their eligibility for treatment with Novatinib, thereby personalizing their therapeutic regimen.

Patient_Stratification_Logic Patient Patient with Advanced NSCLC IHC_Test Perform this compound IHC Test on Tumor Sample Patient->IHC_Test Decision Is H-Score ≥ 150? IHC_Test->Decision Eligible Eligible for Novatinib Therapy Decision->Eligible Yes Not_Eligible Not Eligible for Novatinib Therapy Decision->Not_Eligible No Outcome_1 High Probability of Response Eligible->Outcome_1 Outcome_2 Low Probability of Response Not_Eligible->Outcome_2

References

Comparative Analysis of I942 and its Analogues: Information Not Available

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for the compound designated "I942" and its analogues has yielded no relevant information within the public domain of scientific and biomedical literature. The search results were primarily associated with "Form I-942," a document from the U.S. Citizenship and Immigration Services for requesting a reduced fee. Other isolated mentions included irrelevant references to the E number for nitrous oxide (E942) and a pharmacokinetic parameter for the veterinary drug oclacitinib.

Due to the complete absence of data regarding a chemical compound referred to as "this compound," its biological targets, mechanism of action, or any identified analogues, it is not possible to provide the requested comparative analysis. The core requirements of data presentation in structured tables, detailed experimental protocols, and visualizations of signaling pathways cannot be fulfilled without foundational information on the compound .

It is possible that "this compound" is an internal, proprietary designation for a compound that has not been disclosed in publicly accessible resources. Without further clarification or an alternative identifier for this molecule, a comparative analysis as requested by researchers, scientists, and drug development professionals cannot be constructed.

Unable to Identify "I942" in a Scientific Research Context

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive search for "I942" in the context of scientific studies, drug development, or protein research, no relevant information matching the user's request for a comparison guide on independent replication could be found. The term "this compound" does not appear to correspond to a known study, compound, or protein in the scientific literature based on the search results.

The searches yielded references to unrelated topics, including:

  • U.S. Citizenship and Immigration Services (USCIS) Form I-942 : This form is a "Request for Reduced Fee" for the N-400 naturalization application.[1][2][3][4]

  • A historical syllabus : The term "this compound" was noted in a document from Vision IAS, likely as a typo or internal reference number, in a section discussing the history of the Indian National Army.[5]

  • The E-number for Nitrous Oxide : The gas nitrous oxide is designated as E942 for use as a food additive.[6]

  • An identifier for Curcumin : The compound curcumin has a UNII identifier of IT942ZTH98.[7] However, curcumin is widely recognized as an unstable and poorly bioavailable compound, making it an unlikely candidate for the kind of specific, replicable signaling pathway studies requested.[7]

Without a clear and accurate identifier for the research topic , it is not possible to proceed with creating the requested comparison guide. The core requirements—summarizing quantitative data, detailing experimental protocols, and visualizing signaling pathways—are contingent on a specific, identifiable body of scientific work.

To fulfill this request, please provide a more specific identifier for the studies of interest, such as:

  • The name of a specific drug, compound, or protein.

  • The title or authors of the primary research paper.

  • A PubMed ID (PMID) or Digital Object Identifier (DOI).

References

A Comparative Guide to the Clinical Translatability of L1000 and TCGA Data

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, a critical assessment of large-scale biological datasets is paramount for translating foundational research into tangible clinical outcomes. This guide provides an objective comparison of two cornerstone resources in biomedical research: the Library of Integrated Network-based Cellular Signatures (LINCS) L1000 and The Cancer Genome Atlas (TCGA), assuming the user's query "I942 data" was a typographical error.

While both datasets offer vast molecular insights, their experimental designs, data modalities, and primary applications present distinct advantages and limitations for clinical translation. The LINCS L1000 project offers a comprehensive look at how human cell lines respond to various chemical and genetic perturbations, making it a powerful engine for drug discovery and understanding mechanisms of action.[1][2] Conversely, The Cancer Genome Atlas provides a deep, multi-faceted view of the molecular underpinnings of cancer directly from patient tissues, positioning it as an invaluable resource for biomarker discovery and patient stratification.[3][4][5][6]

Quantitative Comparison of L1000 and TCGA Data

The clinical relevance of these datasets can be partly measured by their utility in predictive modeling for clinical endpoints. The following tables summarize their core characteristics and performance in various applications.

Table 1: Core Characteristics of L1000 and TCGA Datasets

FeatureLINCS L1000The Cancer Genome Atlas (TCGA)
Primary Data Type Gene Expression (mRNA levels)Multi-omics: Genomics (Mutations, CNVs), Transcriptomics (mRNA, miRNA), Epigenomics (DNA Methylation), Proteomics
Sample Source Human cell linesPrimary tumor and matched-normal patient tissues
Experimental Context Perturbation-response (small molecules, genetic modifications)Observational (naturally occurring molecular alterations)
Scale Over 1.3 million gene expression profilesOver 2.5 petabytes of data from more than 20,000 samples
Primary Clinical Utility Target identification, drug repurposing, mechanism of action studiesPrognostic and predictive biomarker discovery, patient stratification, identification of cancer driver genes

Table 2: Performance of Predictive Models Utilizing L1000 and TCGA Data

ApplicationDataset UsedPredictive Model/MethodKey Performance MetricReported Value
Glioma Patient Prognosis TCGAMultivariate Cox RegressionAUC (Area Under the Curve)Approximately 0.85[7]
Glioblastoma Patient Prognosis TCGA10-Neuromodulation-Related Gene SignatureAUCGreater than 0.73[8]
Cancer Patient Survival Analysis TCGADecision Tree Analysis-Identified 7 prognostic nodes for Colon Adenocarcinoma and 3 for Stomach Adenocarcinoma[5]
Cardiotoxicity Prediction L1000Multitask Neural NetworkBalanced Accuracy78%[9]
Drug-Induced Side Effect Prediction L1000 & Chemical StructuresMachine Learning Classifier-Significantly improved predictability over chemical structure alone[10]

Experimental Protocols: A Closer Look

LINCS L1000: High-Throughput Gene Expression Profiling

The L1000 assay is an innovative, high-throughput method that measures the expression of 978 "landmark" genes, from which the expression of an additional 11,350 genes is computationally inferred.[11]

Step-by-Step Experimental Workflow:

  • Cell Perturbation: Human cell lines are seeded in 384-well plates and are treated with a library of small molecules or genetic perturbagens.[11]

  • mRNA Capture: Following treatment, the cells are lysed, and mRNA transcripts are captured on oligo-dT-coated plates.[11]

  • Ligation-Mediated Amplification (LMA): The captured mRNA is reverse transcribed into cDNA. Gene-specific oligonucleotide probes are then annealed to the cDNA and ligated, creating a template for PCR amplification.[12]

  • Bead-Based Detection: The amplified products are hybridized to fluorescently-addressed microspheres, where each bead color corresponds to a specific landmark gene.[11][12]

  • Signal Acquisition: A flow cytometer measures the fluorescence intensity of each bead, which correlates with the abundance of the target mRNA.[12]

  • Data Normalization: The raw fluorescence data undergoes a two-step normalization process to generate the final gene expression values for the landmark genes.[12]

  • Computational Inference: A statistical model infers the expression levels of the remaining non-measured genes.[11]

TCGA: Multi-Omic Characterization of Tumors

The Cancer Genome Atlas project utilized a suite of genomic technologies to molecularly profile thousands of patient-derived tumor and matched-normal samples.

Generalized Experimental Workflow:

  • Sample Collection and QC: Tumor and adjacent normal tissues were collected from patients, followed by rigorous quality control checks.

  • Multi-Platform Data Generation:

    • Genomic Analysis: Whole-exome sequencing was used to identify somatic mutations, while array-based platforms were employed to detect copy number variations (CNVs).[13]

    • Transcriptomic Analysis: RNA-sequencing (RNA-Seq) was performed to quantify the expression of messenger RNA (mRNA) and microRNA (miRNA).[14]

    • Epigenomic Analysis: DNA methylation arrays were used to profile methylation patterns across the genome.[4]

    • Proteomic Analysis: Reverse-phase protein arrays (RPPA) were used to measure the levels of a selected panel of proteins.

  • Data Processing: Each data type was processed through a standardized pipeline to ensure consistency and quality.

  • Integrated Analysis: The various data types were integrated to provide a comprehensive molecular portrait of each tumor, enabling the identification of key alterations and their clinical correlations.[14]

Visualizing Workflows and Pathways

Conceptual Workflow for Clinical Translation

This diagram illustrates the distinct yet complementary paths of L1000 and TCGA data toward clinical application.

G cluster_l1000 LINCS L1000 cluster_tcga TCGA cluster_clinical Clinical Translation l1000_data L1000 Gene Expression Data (Cell Lines + Perturbations) l1000_analysis Signature Generation & Connectivity Mapping l1000_data->l1000_analysis l1000_application Drug Discovery & Mechanism of Action l1000_analysis->l1000_application validation Preclinical & Clinical Validation l1000_application->validation tcga_data TCGA Multi-Omics Data (Patient Tumors) tcga_analysis Integrative Analysis & Biomarker Identification tcga_data->tcga_analysis tcga_application Prognosis Prediction & Patient Stratification tcga_analysis->tcga_application tcga_application->validation therapeutics Novel Therapeutics & Diagnostics validation->therapeutics

Conceptual workflow for translating L1000 and TCGA data into clinical applications.
Analysis of the PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a critical regulator of cell survival and proliferation, and its dysregulation is a hallmark of many cancers. Both L1000 and TCGA data can be leveraged to study this pathway.

G cluster_l1000_pathway L1000 Application cluster_tcga_pathway TCGA Application cluster_pathway PI3K/AKT Signaling Pathway l1000_drug Drug Perturbation l1000_pi3k PI3K/AKT Pathway Gene Expression Changes l1000_drug->l1000_pi3k PI3K PI3K l1000_pi3k->PI3K Informs on drug effects tcga_mutation PIK3CA, PTEN, AKT Mutations tcga_pi3k PI3K/AKT Pathway Dysregulation tcga_mutation->tcga_pi3k tcga_pi3k->PI3K Identifies pathway alterations RTK RTK RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR CellGrowth Cell Growth & Survival mTOR->CellGrowth G cluster_l1000_mapk L1000 Application cluster_tcga_mapk TCGA Application cluster_mapk_pathway MAPK Signaling Pathway l1000_inhibitor MAPK Pathway Inhibitor l1000_mapk_expr Downstream Gene Expression Signature l1000_inhibitor->l1000_mapk_expr ERK ERK l1000_mapk_expr->ERK Measures inhibitor effect tcga_braf_ras BRAF/RAS Mutations tcga_mapk_activity MAPK Pathway Activation tcga_braf_ras->tcga_mapk_activity RAS RAS tcga_mapk_activity->RAS Identifies driver mutations GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK MEK->ERK Transcription Transcription & Cell Proliferation ERK->Transcription

References

Safety Operating Guide

Essential Safety and Disposal Protocols for Photoinitiator I942 (Presumed to be Irgacure 2959)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The identifier "I942" does not correspond to a standard chemical name. Based on common laboratory nomenclature, it is presumed that "this compound" is an internal reference or a typographical error for the photoinitiator Irgacure 2959 . The following disposal and safety procedures are based on the information available for Irgacure 2959. It is crucial to verify the identity of your specific compound with your supplier's Safety Data Sheet (SDS) before proceeding.

This guide provides immediate safety and logistical information for the proper handling and disposal of the photoinitiator presumed to be Irgacure 2959, tailored for researchers, scientists, and drug development professionals.

Quantitative Disposal and Safety Data

The following table summarizes the key quantitative data for the safe handling and disposal of Irgacure 2959.

ParameterValueNotes
GHS Hazard Statement H411Toxic to aquatic life with long lasting effects.[1][2][3]
GHS Precautionary Statement P273Avoid release to the environment.[1][2][3]
GHS Precautionary Statement P391Collect spillage.[1][3]
GHS Precautionary Statement P501Dispose of contents/container to an approved waste disposal plant.[1][3]
Transportation Regulations Not classified as dangerous goodsAccording to U.S. DOT, IMDG, and IATA regulations.[1]

Experimental Protocol for Disposal of Irgacure 2959

This protocol outlines the step-by-step procedure for the safe disposal of surplus or waste Irgacure 2959.

1. Personal Protective Equipment (PPE) and Safety Measures:

  • Wear appropriate personal protective equipment, including nitrile gloves, safety glasses with side shields, and a lab coat.[2][3]
  • Ensure adequate ventilation in the work area to avoid inhalation of dust.[1][2]
  • Avoid direct contact with skin and eyes. In case of contact, flush with copious amounts of water.[1][2]

2. Waste Collection:

  • For solid waste, carefully sweep up the material to avoid dust formation.[1][2]
  • Place the collected solid waste into a suitable, clearly labeled, and closed container for disposal.[1][2]
  • For solutions, offer the surplus and non-recyclable solution to a licensed disposal company. Do not pour down the drain.[1][2][3]

3. Contaminated Materials:

  • Dispose of contaminated labware (e.g., weighing boats, spatulas) and PPE (e.g., gloves) as unused product in a sealed and labeled container.[2][3]

4. Disposal Pathway:

  • All waste containing Irgacure 2959, including the pure substance and contaminated materials, must be disposed of through an approved hazardous waste disposal facility.[1][3] This is to prevent environmental contamination due to its toxicity to aquatic life.[1][2][3]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of Irgacure 2959.

G cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Disposal A Don Personal Protective Equipment (PPE) C Collect Solid Waste (Sweep, avoid dust) A->C D Collect Liquid Waste (Do not drain) A->D B Ensure Adequate Ventilation B->C B->D E Package in a Labeled, Sealed Container C->E D->E F Transfer to an Approved Hazardous Waste Facility E->F

Caption: Workflow for the safe disposal of Irgacure 2959.

References

Comprehensive Safety Protocols for Chemical Handling: A General Guide

Author: BenchChem Technical Support Team. Date: November 2025

Initial searches for a chemical substance designated "I942" did not yield any matching results in chemical safety databases. Instead, "I-942" corresponds to a U.S. Citizenship and Immigration Services form for requesting a reduced filing fee. [1][2][3][4][5] Given this, the following guide provides essential, immediate safety and logistical information for handling hazardous chemicals in a laboratory setting. This procedural, step-by-step guidance is designed to be a foundational resource for researchers, scientists, and drug development professionals.

Locating Chemical Safety Information

The first step in ensuring laboratory safety is to locate the Safety Data Sheet (SDS) for any chemical you will be handling. An SDS provides critical information on potential hazards, safe handling procedures, and emergency protocols.[6][7][8] You can typically find the SDS on the website of the chemical manufacturer or through institutional safety resources.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is paramount to minimizing exposure to hazardous substances. The following table summarizes common PPE used in laboratory settings. Always consult the specific SDS for the chemical you are handling to determine the required PPE.

Protection Type Personal Protective Equipment Purpose Considerations
Eye and Face Protection Safety glasses with side shields, chemical splash goggles, face shieldProtects against chemical splashes, projectiles, and harmful vapors.Goggles provide a seal around the eyes for superior splash protection. A face shield should be used in conjunction with goggles when there is a risk of significant splashes.
Hand Protection Nitrile, latex, butyl rubber, or neoprene glovesPrevents skin contact with hazardous chemicals.The type of glove material must be compatible with the chemical being handled. Consult a glove compatibility chart.
Body Protection Laboratory coat, chemical-resistant apron, coverallsProtects skin and clothing from spills and splashes.A flame-resistant lab coat should be worn when working with flammable materials. Chemical-resistant materials are necessary when handling highly corrosive substances.
Respiratory Protection Fume hood, N95 respirator, half-mask or full-face respirator with appropriate cartridgesProtects against inhalation of hazardous dust, fumes, mists, and vapors.A fume hood is the primary means of controlling inhalation exposure. Respirators are used when ventilation is insufficient and should be part of a formal respiratory protection program.

Standard Operating Procedure for Chemical Handling

The following workflow outlines a general procedure for safely handling hazardous chemicals in a laboratory environment.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Cleanup prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Workspace in a Ventilated Area prep_ppe->prep_workspace handle_measure Carefully Measure and Dispense Chemical prep_workspace->handle_measure Begin Experiment handle_label Label All Containers handle_measure->handle_label handle_transport Use Secondary Containment for Transport handle_label->handle_transport dispose_waste Segregate and Dispose of Chemical Waste Properly handle_transport->dispose_waste Complete Experiment clean_workspace Clean and Decontaminate Workspace dispose_waste->clean_workspace remove_ppe Remove and Dispose of/Decontaminate PPE clean_workspace->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

A general workflow for handling hazardous chemicals.

Emergency Response for Chemical Spills

In the event of a chemical spill, a quick and informed response is crucial to ensuring the safety of all laboratory personnel.

spill Chemical Spill Occurs evacuate Evacuate Immediate Area spill->evacuate alert Alert Supervisor and EH&S spill->alert assess Assess the Spill (Is it minor or major?) evacuate->assess alert->assess minor_spill Minor Spill Cleanup (Use spill kit) assess->minor_spill Minor major_spill Major Spill Response (Wait for trained responders) assess->major_spill Major decontaminate Decontaminate Area and Dispose of Waste minor_spill->decontaminate major_spill->decontaminate report Complete Incident Report decontaminate->report

An emergency response plan for a chemical spill.

By adhering to these general guidelines and always consulting the specific Safety Data Sheet for each chemical, researchers can maintain a safe laboratory environment and minimize the risks associated with handling hazardous materials.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
I942
Reactant of Route 2
Reactant of Route 2
I942

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.